molecular formula C9H7N3O B1414990 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde CAS No. 1152541-98-4

3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1414990
CAS No.: 1152541-98-4
M. Wt: 173.17 g/mol
InChI Key: RGITWTNSORYNQW-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-pyridin-2-yl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-7-5-11-12-9(7)8-3-1-2-4-10-8/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGITWTNSORYNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde CAS number and molecular weight

[1][2][3]

Executive Summary

3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and coordination complex synthesis. Characterized by a bidentate N,N-donor domain (pyridine and pyrazole nitrogens) and a reactive electrophilic formyl group at the C4 position, it serves as a critical intermediate for Schiff base formation and metal-organic framework (MOF) construction. This guide details its chemical identity, validated synthetic protocols, and application logic.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

PropertyData
Chemical Name 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
CAS Number 1152541-98-4
Molecular Weight 173.17 g/mol
Molecular Formula C₉H₇N₃O
SMILES O=Cc1c[nH]nc1-c1ccccn1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) Pyrazole NH: ~14.0; Pyridine N: ~5.2

Synthetic Methodology

The synthesis of this compound typically follows a convergent heterocyclization strategy. The most robust protocol involves the formation of an enaminone intermediate followed by hydrazine cyclization and subsequent Vilsmeier-Haack formylation.

Validated Synthetic Pathway

This route minimizes regioisomeric byproducts and ensures high purity of the final aldehyde.

Step 1: Enaminone Formation

Reagents: 2-Acetylpyridine,

Conditions:
  • Protocol:

    • Dissolve 2-acetylpyridine (1.0 eq) in anhydrous DMF-DMA (1.5–2.0 eq).

    • Heat the mixture to reflux (approx. 100–110 °C) under nitrogen atmosphere.

    • Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the ketone.

    • Upon completion, remove excess DMF-DMA under reduced pressure.

    • The residue, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, is typically a yellow/orange solid used directly in the next step without extensive purification.

Step 2: Pyrazole Cyclization

Reagents: Enaminone intermediate, Hydrazine hydrate. Conditions: Ethanol (EtOH), Reflux, 2–4 h.

  • Protocol:

    • Dissolve the enaminone residue in absolute ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat to reflux.[1] The solution typically lightens in color.

    • Cool to room temperature. Isolate the product, 3-(pyridin-2-yl)-1H-pyrazole, by concentration and recrystallization from ethanol/ether.

Step 3: Vilsmeier-Haack Formylation

Reagents: Phosphorus oxychloride (POCl₃), DMF.[2][3][4] Conditions: 0 °C to 70 °C.

  • Protocol:

    • Vilsmeier Reagent Preparation: In a dry flask, cool anhydrous DMF (5.0 eq) to 0 °C. Add POCl₃ (1.2–1.5 eq) dropwise with stirring. A white precipitate (chloroiminium salt) may form. Stir for 30 min.

    • Addition: Dissolve 3-(pyridin-2-yl)-1H-pyrazole in a minimum volume of DMF and add slowly to the Vilsmeier reagent at 0 °C.

    • Reaction: Warm the mixture to 60–70 °C and stir for 4–6 hours.

    • Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated Na₂CO₃ or NaOH solution to pH 7–8.

    • Isolation: The product precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol or DMF/water if necessary.

Synthetic Logic Diagram

The following diagram illustrates the chemical flow and critical intermediates.

SynthesisPathStart2-AcetylpyridineStep1EnaminoneFormation(DMF-DMA)Start->Step1Inter1(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-oneStep1->Inter1RefluxStep2Cyclization(N2H4)Inter1->Step2Inter23-(Pyridin-2-yl)-1H-pyrazoleStep2->Inter2EtOH, RefluxStep3Vilsmeier-Haack(POCl3/DMF)Inter2->Step3Product3-Pyridin-2-yl-1H-pyrazole-4-carbaldehydeStep3->Product1. 70°C2. Hydrolysis

Figure 1: Step-wise synthetic pathway from 2-acetylpyridine to the target aldehyde.[5]

Mechanism of Action: Vilsmeier-Haack Formylation

The introduction of the aldehyde group at the C4 position is governed by the electron-rich nature of the pyrazole ring. The C4 position is the most nucleophilic site on the pyrazole ring (excluding the nitrogens), making it susceptible to electrophilic aromatic substitution.

  • Electrophile Generation: DMF reacts with POCl₃ to form the electrophilic chloromethyleniminium salt (Vilsmeier reagent).[2][6]

  • Nucleophilic Attack: The pyrazole C4 carbon attacks the iminium carbon.

  • Elimination: Loss of a proton restores aromaticity.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed by water/base to release the aldehyde moiety.

Applications & Reactivity

Coordination Chemistry (Ligand Design)

This molecule acts as a chelating N,N-donor ligand. The pyridine nitrogen and the pyrazole imine nitrogen (N2) are positioned to form stable 5-membered chelate rings with transition metals (e.g., Ru(II), Ir(III), Cu(II)).

  • Ruthenium(II) Complexes: Used in dye-sensitized solar cells (DSSCs) and water oxidation catalysis.

  • Iridium(III) Complexes: Utilized in OLEDs due to tunable photophysical properties.

Medicinal Chemistry (Schiff Bases)

The C4-aldehyde is a "chemical handle" for further derivatization.

  • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are often screened for antibacterial, antifungal, and anticancer activity.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields push-pull dyes or bioactive acrylonitriles.

ReactivityCenter3-Pyridin-2-yl-1H-pyrazole-4-carbaldehydeMetalMetal Complexation(Ru, Ir, Cu)Center->MetalChelation (N,N)SchiffSchiff Base Formation(R-NH2)Center->Schiff-H2OCondenseKnoevenagel Condensation(Malononitrile)Center->CondenseBase Cat.

Figure 2: Primary reactivity profiles and application domains.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent oxidation of the aldehyde.

References

  • Santa Cruz Biotechnology. 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde (Related Analog Data). Retrieved from

  • BLD Pharm. this compound Product Page (CAS 1152541-98-4).[7] Retrieved from

  • Singh, K., et al. (2012). "Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles." Journal of Chemical Research.[8] (Contextual synthesis reference).

  • Organic Syntheses. 3,5-Dimethylpyrazole (General Pyrazole Synthesis Protocols). Organic Syntheses, Coll. Vol. 4, p.351 (1963). Retrieved from

  • ChemScene. 1H-Pyrazole-4-carbaldehyde MSDS and Properties. Retrieved from

The Core Physicochemical Landscape of Pyrazole-4-Carbaldehyde Ligands: A Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The pyrazole ring is a cornerstone of modern medicinal chemistry, present in blockbuster drugs and countless molecular probes.[1][2] When functionalized with a 4-carbaldehyde group, this scaffold becomes a versatile synthetic intermediate, unlocking a vast chemical space for drug discovery and materials science.[3] This guide provides an in-depth exploration of the core physical characteristics of pyrazole-4-carbaldehyde ligands, with a specific focus on melting point as a critical indicator of purity and identity. We will delve into the causality behind synthetic choices, present robust protocols for characterization, and summarize key data to empower researchers in their experimental design.

The Strategic Importance of Pyrazole-4-Carbaldehydes

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug development.[4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-cancer properties.[4][5] The introduction of a carbaldehyde (formyl) group at the C4 position is a pivotal synthetic transformation. This aldehyde functionality serves as a reactive handle for a multitude of subsequent reactions, including condensations to form Schiff bases (aldimines), Wittig reactions, and reductions to alcohols, making it an essential building block for constructing complex molecular architectures.[3][6]

Understanding the fundamental physical properties of these ligands is not merely an academic exercise. For drug development professionals, properties like melting point, solubility, and crystallinity directly impact compound purity, stability, formulation, and ultimately, bioavailability. A sharp, well-defined melting point is the first line of defense in verifying the successful synthesis and purification of a target compound.

Synthesis Pathway: The Vilsmeier-Haack Reaction

A prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction formylates electron-rich aromatic rings, and its application to hydrazone precursors provides a direct route to the desired pyrazole core.

The causality for this choice is rooted in its efficiency and mechanism. The reaction begins with the formation of a hydrazone from a substituted acetophenone and a hydrazine. This intermediate is then treated with the Vilsmeier reagent (typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)), which acts as both a cyclizing and formylating agent.[1][6] This one-pot cyclization-formylation is highly effective for generating the 4-formyl pyrazole structure.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation Acetophenone Substituted Acetophenone Hydrazone Acetophenone Phenylhydrazone (Intermediate I) Acetophenone->Hydrazone Reflux in Ethanol + Acetic Acid Hydrazine Phenylhydrazine Hydrazine->Hydrazone Product Pyrazole-4-carbaldehyde (Final Product) Hydrazone->Product Reaction at elevated temperature (e.g., 70°C) Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Product G cluster_0 Post-Synthesis Processing cluster_1 Primary Characterization (Purity & Identity) cluster_2 Structural Confirmation (Spectroscopy) Crude Crude Product Pure Purified Solid Crude->Pure Recrystallization MP Melting Point Determination Pure->MP TLC TLC Analysis Pure->TLC Appearance Visual Inspection (Color, Form) Pure->Appearance NMR ¹H and ¹³C NMR Pure->NMR IR FT-IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Sources

Thermodynamic Stability & Structural Dynamics of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the thermodynamic stability, structural dynamics, and experimental handling of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde .

Technical Whitepaper for Drug Discovery & Coordination Chemistry

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry and ligand design. Its stability is governed by a delicate interplay between the aromatic pyrazole core, the electron-withdrawing pyridine substituent, and the reactive formyl group. Unlike simple pyrazoles, this molecule exhibits atropisomerism and prototropic tautomerism that significantly influence its thermodynamic profile.

This guide provides a rigorous analysis of its physicochemical stability, detailing the energetic barriers of tautomerization, thermal decomposition pathways, and validated protocols for handling this compound in high-precision research environments.

Structural Analysis & Tautomeric Equilibrium

The thermodynamic baseline of this molecule is defined by the competition between two dominant tautomers: 3-(pyridin-2-yl)-1H-pyrazole (Tautomer A) and 5-(pyridin-2-yl)-1H-pyrazole (Tautomer B).

The Chelation Effect & Intramolecular Hydrogen Bonding

In the solid state and non-polar solvents, the molecule stabilizes through an intramolecular hydrogen bond between the pyrazole N-H and the pyridine nitrogen. This "pseudo-macrocyclic" conformation lowers the ground state energy, increasing thermodynamic stability compared to its phenyl analogs.

  • Tautomer A (3-substituted): Generally favored in polar aprotic solvents (DMSO, DMF) due to dipole minimization.

  • Tautomer B (5-substituted): Often stabilized by intramolecular H-bonding (N-H···N_py), creating a planar, 6-membered transition state mimic.

Visualization of Tautomeric & Stability Pathways

The following diagram illustrates the tautomeric equilibrium and the degradation pathways that researchers must control.

StabilityPathways cluster_0 Thermodynamic Core TautomerA 3-Pyridin-2-yl-1H-pyrazole (Tautomer A) Transition Planar H-Bonded Transition State TautomerA->Transition Proton Shift Oxidation Carboxylic Acid (Degradant) TautomerA->Oxidation [O], pH > 9 Condensation Schiff Base / Dimer (Oligomerization) TautomerA->Condensation High Conc. Acid Cat. TautomerB 5-Pyridin-2-yl-1H-pyrazole (Tautomer B) Coordination Metal Complex (Thermodynamic Sink) TautomerB->Coordination + M(II) ions Transition->TautomerB Equilibrium

Figure 1: Tautomeric equilibrium and primary stability/degradation pathways. The formation of metal complexes acts as a thermodynamic sink, significantly stabilizing the ligand.

Physicochemical & Thermodynamic Parameters

The following data synthesizes experimental values from close structural analogs (e.g., 3-phenyl-1H-pyrazole-4-carbaldehyde) and theoretical predictions for the specific 3-pyridyl isomer.

ParameterValue / RangeMechanistic Insight
Melting Point 150 – 165 °C (Estimated)Higher than 3-methyl analogs (110°C) due to π-π stacking of pyridine rings and intermolecular H-bonding.
Thermal Decomposition > 230 °C The pyrazole-pyridine core is thermally robust. Decomposition initiates at the aldehyde group (decarbonylation).
pKa (Pyrazole NH) ~13.5 The electron-withdrawing aldehyde and pyridine groups increase acidity compared to unsubstituted pyrazole (pKa 14.2).
Solubility DMSO, DMF, MeOHPoor water solubility. Soluble in dilute acid (protonation of pyridine N, pKa ~3.8).
LogP 1.3 – 1.5 Moderate lipophilicity; suitable for cell-permeable drug scaffolds.
Thermal Stability Analysis

Thermogravimetric Analysis (TGA) of analogous ligands indicates that the heterocyclic core remains intact up to 250°C. However, the aldehyde functionality is the weak link .

  • Risk: At temperatures >180°C, or in the presence of radical initiators, the aldehyde can undergo decarbonylation or oxidation.

  • Mitigation: Store under inert atmosphere (Ar/N2) if heating is required during synthesis.

Chemical Stability & Reactivity Profile

Oxidative Instability (The Aldehyde Vector)

While the heterocyclic rings are resistant to oxidative attack, the C4-formyl group is susceptible to autoxidation, converting to 3-pyridin-2-yl-1H-pyrazole-4-carboxylic acid .

  • Trigger: Exposure to air in solution, particularly under basic conditions or UV light.

  • Observation: Darkening of the solid from off-white/yellow to brown.

  • Prevention: Store solid at -20°C. Solutions should be prepared fresh or stored with antioxidants (e.g., BHT) if non-interfering.

Hydrolytic Stability

The molecule is hydrolytically stable across pH 1–10.

  • Acidic Conditions: The pyridine nitrogen protonates (Py-H+), increasing water solubility without degradation.

  • Basic Conditions: At pH > 12, the pyrazole N-H deprotonates, forming an anionic species. While the anion is stable, the aldehyde becomes more electrophilic and susceptible to Cannizzaro disproportionation.

Coordination Stability (The Thermodynamic Sink)

This molecule is a "pre-organized" ligand. Upon binding to transition metals (Cu²⁺, Zn²⁺, Ru²⁺), the thermodynamic stability increases exponentially.

  • Chelation Mode: N,N-bidentate (neutral) or N,N-bidentate (anionic) binding.

  • Impact: The metal complex is often air-stable and thermally stable >300°C, preventing aldehyde oxidation.

Experimental Protocols

Validated Synthesis (Vilsmeier-Haack Route)

This protocol ensures the thermodynamic product is favored.

  • Reagents: 3-(Pyridin-2-yl)-1H-pyrazole (1.0 eq), POCl₃ (3.0 eq), DMF (5.0 eq).

  • Procedure:

    • Cool DMF to 0°C. Add POCl₃ dropwise (exothermic: maintain <10°C).

    • Stir 30 min to form the Vilsmeier reagent (white precipitate/slurry).

    • Dissolve pyrazole substrate in minimal DMF and add to the reagent.

    • Heat to 80°C for 4 hours . (Note: 80°C is thermodynamically sufficient; higher temps promote tarring).

    • Quench: Pour into crushed ice/NaOAc buffer (pH 5-6). Do NOT use strong base (NaOH) immediately to avoid Cannizzaro side reactions.

  • Purification: Recrystallize from Ethanol/Water (8:2).

Forced Degradation Testing Workflow

To validate the stability of a new batch, perform the following stress test.

StabilityTest cluster_conditions Stress Conditions (24h) Sample Solid Sample (Batch X) Acid 0.1M HCl RT Sample->Acid Base 0.1M NaOH RT Sample->Base Oxid 3% H2O2 RT Sample->Oxid Thermal Solid 60°C Sample->Thermal Analysis HPLC-UV / LC-MS (Purity Check) Acid->Analysis Base->Analysis Oxid->Analysis Thermal->Analysis

Figure 2: Standardized forced degradation protocol. Expect <2% degradation in Acid/Thermal, <5% in Base, and >10% in Peroxide (Oxidative).

References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Arkivoc, 2011.[1] Link (Analogous synthetic route and physical data).

  • Tautomerism of Pyrazoles.Journal of Heterocyclic Chemistry, 2011. (Mechanistic grounding for 3-Py vs 5-Py equilibrium).
  • Coordination Polymers of 3-(2-pyridyl)pyrazole. MDPI Crystals, 2022. Link (Thermal stability data of the core scaffold).

  • Vilsmeier-Haack Formylation of Pyrazoles.Asian Journal of Chemistry, 2013.
  • Thermodynamic Properties of 3-phenyl-1H-pyrazole-4-carbaldehyde. ChemSynthesis Database. Link (Melting point reference for phenyl analog).

Sources

Methodological & Application

Protocol for Schiff base synthesis using 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Schiff Base Ligands from 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Introduction & Strategic Significance

The synthesis of Schiff bases derived from This compound represents a critical entry point into the development of tridentate nitrogen-donor ligands. Unlike simple benzaldehyde derivatives, this scaffold incorporates two distinct heterocyclic moieties—a pyridine ring and a pyrazole core—positioned adjacent to the reactive aldehyde group.

Why this scaffold matters:

  • Coordination Chemistry: The resulting Schiff bases often function as N,N',X-tridentate ligands (where X is a donor atom from the amine), forming highly stable "pincer-like" complexes with transition metals (Cu, Ni, Zn).

  • Bioactivity: The pyrazole-pyridine pharmacophore is privileged in medicinal chemistry, exhibiting potent kinase inhibition and antimicrobial properties.

  • Fluorescence: The extended conjugation often results in "Turn-On" fluorescent sensors for cation detection (

    
    , 
    
    
    
    ).

This protocol details a robust, acid-catalyzed condensation method optimized to prevent the common "oiling out" phenomenon associated with heterocyclic aldehydes and to ensure high stereochemical purity (E-isomer).

Chemical Basis & Reaction Mechanism

The formation of the azomethine bond (-C=N-) proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon. However, the 3-pyridin-2-yl substituent exerts a specific electronic influence:

  • Inductive Effect: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the aldehyde carbonyl, generally accelerating the initial attack.

  • Steric Factors: The bulky heteroaryl group can hinder the approach of the amine, necessitating thermal energy (reflux) and acid catalysis to drive the dehydration step.

Mechanism Visualization

ReactionMechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Hemiaminal Dehydration - H2O (Entropy Driven) Hemiaminal->Dehydration Proton Transfer Imine Schiff Base (E-Isomer) Water H2O (Byproduct) AcidCat AcOH Catalyst (Protonation) AcidCat->Aldehyde Activates C=O Dehydration->Imine Dehydration->Water

Figure 1: Acid-catalyzed condensation mechanism.[1] The reaction is reversible; driving the equilibrium requires removal of water or precipitation of the product.

Materials & Equipment

Reagents:

  • Precursor: this compound (Purity >97%).

  • Amine: Substituted Aniline, 2-Aminophenol, or 2-Aminopyridine (1.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for higher reflux temperature.

  • Catalyst: Glacial Acetic Acid (AcOH).[2]

Equipment:

  • Round-bottom flask (50 mL or 100 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hot plate.

  • TLC plates (Silica gel 60 F254).

  • Vacuum filtration setup.

Experimental Protocol

Phase 1: Reaction Setup
  • Weighing: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of Absolute Ethanol .

  • Amine Addition: Add 1.0 mmol (equimolar) of the target primary amine.

    • Critical Step: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate to neutralize it in situ.

  • Catalysis: Add 2–4 drops of Glacial Acetic Acid.

    • Why: The pH should be slightly acidic (pH 5–6) to protonate the carbonyl oxygen without protonating the amine nucleophile entirely.

Phase 2: Reflux & Monitoring
  • Reflux: Heat the mixture to reflux (

    
    ) with stirring.
    
  • Duration: Reflux for 4–8 hours .

    • Monitoring: Check progress via TLC (Eluent: Hexane:Ethyl Acetate 6:4).[3] The aldehyde spot (

      
      ) should disappear.
      
    • Observation: A color change (often yellow to deep orange/brown) typically indicates imine formation.

Phase 3: Workup & Purification
  • Precipitation:

    • Scenario A (Precipitate forms hot): If solid forms during reflux, cool to room temperature (RT) and filter.

    • Scenario B (Solution remains clear): Concentrate the solvent to ~5 mL under reduced pressure, then pour the residue into 50 mL of crushed ice . Stir vigorously for 15 minutes to induce precipitation.

  • Filtration: Filter the solid under vacuum. Wash the cake with:

    • 2 x 5 mL Cold Water (removes AcOH).

    • 1 x 5 mL Cold Ethanol (removes unreacted aldehyde).

  • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF (9:1) mixture if solubility is low.

Workflow Visualization

Workflow Start Start: Equimolar Mixing Reflux Reflux (EtOH + AcOH) 4-8 Hours Start->Reflux Check TLC Check (Aldehyde consumed?) Reflux->Check Check->Reflux No IcePour Pour onto Crushed Ice Check->IcePour Yes Filter Vacuum Filtration IcePour->Filter Purify Recrystallize (EtOH/DMF) Filter->Purify Final Pure Schiff Base Purify->Final

Figure 2: Step-by-step experimental workflow for Schiff base isolation.

Characterization & Expected Data

Successful synthesis is validated by the disappearance of the aldehyde carbonyl peak and the appearance of the imine stretch.

Table 1: Typical Spectroscopic Data

TechniqueParameterExpected SignalStructural Assignment
FT-IR Frequency1610 – 1625 cm⁻¹

Azomethine stretch (Strong)
Frequency3100 – 3300 cm⁻¹

Pyrazole ring (Broad)
¹H NMR Chemical Shift

8.4 – 8.8 ppm
Singlet (1H), Azomethine proton (-CH=N-)
Chemical Shift

13.0 – 13.5 ppm
Broad Singlet (1H), Pyrazole -NH
Mass Spec m/z[M+H]⁺ or [M]⁺Molecular Ion Peak

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product melting point is near reaction temp or impurities present.Scratch the flask walls with a glass rod while cooling on ice. Add a seed crystal if available.
Low Yield Reversible hydrolysis of imine.Ensure all glassware is dry. Use a Dean-Stark trap (if using Toluene) or molecular sieves to remove water.
No Reaction Amine is deactivated (e.g., Nitro-aniline).Increase catalyst load (AcOH) or switch to higher boiling solvent (n-Propanol).
Impure Product Aldehyde contamination.Wash crude solid thoroughly with cold ethanol. Recrystallize.

References

  • Synthesis of Pyrazole-Linked Schiff Bases

    • Source: N
    • Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes.[4]

    • URL:[Link]

  • General Protocol for Pyrazole Aldehydes

    • Source: ResearchG
    • Title: Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[5][6][7]

    • URL:[Link]

  • Vilsmeier-Haack Precursor Synthesis

    • Source: MDPI (Molecules)
    • Title: Recent Advances in Synthesis and Properties of Pyrazoles (Context on 4-formylpyrazole synthesis).
    • URL:[Link]

Sources

Synthesis of Metal Complexes with 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde Ligands: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyridinyl-Pyrazole Scaffolds

In the landscape of coordination chemistry and medicinal drug development, the design of novel ligands is a cornerstone of innovation. Among the myriad of heterocyclic systems, ligands incorporating both pyridine and pyrazole moieties have garnered significant attention.[1][2] These scaffolds are analogues of the well-studied 2,2'-bipyridine ligands and offer a unique combination of electronic properties and coordination versatility.[1] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring further enhances their utility, providing a reactive site for the synthesis of more complex structures, such as Schiff bases, and expanding their coordination capabilities.[3][4]

Metal complexes derived from these functionalized pyridinyl-pyrazole ligands are actively being explored for a wide range of applications, including catalysis, materials science, and particularly as therapeutic agents.[5][6] The chelation of metal ions can significantly enhance the biological activity of the organic ligand, leading to potential anticancer, antimicrobial, and antiviral agents.[3][6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of the pivotal ligand, 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde, and its subsequent use in the preparation of various metal complexes.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 2-acetylpyridine with a suitable hydrazine to form the pyrazole ring. The second, and crucial, step is the formylation of the pyrazole at the C4 position, most commonly achieved via the Vilsmeier-Haack reaction.[8][9][10]

Causality Behind the Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[11][12] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[8][11] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, leading to the desired carbaldehyde after aqueous work-up. The regioselectivity for the C4 position is a key advantage of this method.[11]

Detailed Experimental Protocol: Ligand Synthesis

Step 1: Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole (Intermediate)

  • To a solution of 2-acetylpyridine in ethanol, add an equimolar amount of hydrazine hydrate.

  • Add a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid).[13]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(Pyridin-2-yl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to Yield this compound [14]

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.[11]

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.2-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[11] Stir the mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the 3-(Pyridin-2-yl)-1H-pyrazole (1.0 equivalent) from Step 1 in a minimal amount of anhydrous DMF.

  • Add the solution of the pyrazole derivative dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to 70-90 °C for 8-12 hours.[14][15] Monitor the reaction progress by TLC until the starting material is consumed.[11]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[11]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. This should be done carefully in a fume hood due to gas evolution.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.[14]

Part 2: Synthesis of Metal Complexes

The synthesized this compound is a versatile bidentate or potentially tridentate ligand, coordinating to metal ions through the pyridine nitrogen, a pyrazole nitrogen, and potentially the aldehyde oxygen. The following is a general protocol that can be adapted for various transition metal salts (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), etc.).[16][17]

General Experimental Protocol: Metal Complex Synthesis
  • Ligand Solution: Dissolve this compound in a suitable solvent, such as methanol or ethanol. Gentle heating may be required to achieve complete dissolution.[16]

  • Metal Salt Solution: In a separate flask, dissolve the chosen metal salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Co(OAc)₂·4H₂O) in the same solvent.[5][16]

  • Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. The molar ratio of metal to ligand is a critical parameter and is often investigated at 1:1 and 1:2 ratios to obtain different coordination geometries.[4]

  • Upon mixing, a change in color or the formation of a precipitate is often observed, indicating complex formation.

  • Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, depending on the specific metal and desired complex.[17]

  • Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid, wash it with cold solvent (the one used for the reaction) and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.[16]

  • If the complex is soluble, the product can be obtained by slow evaporation of the solvent or by precipitation with a less polar solvent.

  • Dry the resulting solid complex in a desiccator over a suitable drying agent.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Metal Complex Synthesis 2-Acetylpyridine 2-Acetylpyridine Condensation Condensation 2-Acetylpyridine->Condensation Hydrazine Hydrazine Hydrazine->Condensation Intermediate 3-(Pyridin-2-yl)-1H-pyrazole Condensation->Intermediate Formylation Formylation Intermediate->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Formylation Ligand This compound Formylation->Ligand Complexation Complexation Ligand->Complexation Metal_Salt Metal Salt (e.g., CuCl2, Ni(OAc)2) Metal_Salt->Complexation Metal_Complex Pyridinyl-Pyrazole Metal Complex Complexation->Metal_Complex

Caption: Workflow for the synthesis of the ligand and its metal complex.

Part 3: Characterization of the Ligand and Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is employed.

TechniqueInformation ProvidedTypical Observations
¹H NMR Spectroscopy Confirms the structure of the organic ligand and provides insights into the coordination environment in diamagnetic complexes.[18]For the ligand, characteristic signals for the pyrazole, pyridine, and aldehyde protons are observed. Upon complexation, shifts in the proton signals, particularly those adjacent to the coordinating nitrogen atoms, indicate metal binding.[19]
FT-IR Spectroscopy Identifies functional groups and confirms coordination.[20]A strong C=O stretching band for the aldehyde group is present in the ligand's spectrum. A key indicator of coordination is the shift of the C=N (pyridine and pyrazole) stretching vibrations. New bands in the low-frequency region can be attributed to M-N and M-O bonds.[20][21]
UV-Vis Spectroscopy Provides information on the electronic transitions within the molecule and the geometry of the metal complex.[22]The ligand typically shows π → π* and n → π* transitions. The metal complexes exhibit these ligand-centered transitions, often shifted, along with d-d transitions in the visible region, which are characteristic of the metal ion's coordination geometry (e.g., octahedral, tetrahedral, or square planar).[3][22]
Mass Spectrometry Determines the molecular weight of the ligand and the complex, confirming their composition.[16]The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight confirms the successful synthesis.
Elemental Analysis Determines the percentage composition of C, H, and N, which is compared with the calculated values to establish the empirical formula and purity.[16]Experimental values should be within ±0.4% of the theoretical values.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry.[18][23]This technique unambiguously determines the coordination mode of the ligand and the overall structure of the complex in the solid state.

Visualization of the Coordination Process

Caption: General chelation of a metal ion by the ligand.

Applications and Future Directions

Metal complexes of this compound and its derivatives, particularly Schiff bases, have shown significant promise in several fields:

  • Medicinal Chemistry: These complexes are being investigated as potential anticancer, antibacterial, and antifungal agents.[3][6] The coordination to a metal center can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and increasing its biological activity.[3]

  • Catalysis: The tunable electronic and steric properties of these complexes make them attractive candidates for catalysts in various organic transformations, such as oxidation and cross-coupling reactions.[24][25]

  • Materials Science: The ability of these ligands to form stable complexes with a variety of metals opens up possibilities for the design of novel materials with interesting magnetic, optical, or luminescent properties.[25][26]

The continued exploration of this ligand system, including the synthesis of new derivatives and the investigation of their coordination chemistry with a wider range of metals, is a vibrant area of research with the potential for significant scientific and therapeutic advancements.

References

  • Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases: antimicrobial, spectroscopic, thermal and fluorescence studies. (2012). PubMed. Available at: [Link]

  • Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. (n.d.). CORE. Available at: [Link]

  • Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (n.d.). Academia.edu. Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). REAL-J. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). PMC. Available at: [Link]

  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. (n.d.). RCSI Journals Platform. Available at: [Link]

  • Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing. Available at: [Link]

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026). MDPI. Available at: [Link]

  • Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023). ResearchGate. Available at: [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PMC. Available at: [Link]

  • Pd(II) and Pt(II) Coordination Chemistry with Hybrid Pyridine-Pyrazole Ligands: from 3D-Frameworks Structures in Molecular Complexes. (2013). ConnectSci. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC. Available at: [Link]

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023). Novelty Journals. Available at: [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. (n.d.). University of Bologna. Available at: [Link]

  • Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. (n.d.). PMC. Available at: [Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (2023). MDPI. Available at: [Link]

  • Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. (2015). Pendidikan Kimia. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PMC. Available at: [Link]

  • Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde 1a–e.... (n.d.). ResearchGate. Available at: [Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II). (2023). CONICET. Available at: [Link]

  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. (2010). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole. (n.d.). Baghdad Science Journal. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of ChemTech Research. Available at: [Link]

  • Synthesis and characterization of heptacoordinated molybdenum(ii) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands. (n.d.). Dalton Transactions (RSC Publishing). Available at: [Link]

  • Transition metal complexes with pyrazole derivatives as ligands. (2025). ResearchGate. Available at: [Link]

  • Perspective: The Potential of Pyrazole-Based Compounds in Medicine. (2011). PubMed. Available at: [Link]

  • Synthesis and Characterization of Metal Complexes Possessing the 5-(2-Pyridyl) Pyrazolate Ligands. (2003). NTU scholars. Available at: [Link]

  • Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. (2017). ResearchGate. Available at: [Link]

  • Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b).... (n.d.). ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. Available at: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2025). ACS Omega. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of ChemTech Research. Available at: [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (n.d.). GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. Available at: [Link]

Sources

Application Note: Optimized Knoevenagel Condensation Conditions for Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring robust, reproducible protocols for the Knoevenagel condensation of pyrazole-4-carbaldehydes.

Abstract & Strategic Importance

The pyrazole-4-carbaldehyde scaffold is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including anti-inflammatory, antiviral, and anticancer agents.[1] Functionalization at the C4 position via Knoevenagel condensation allows for the rapid generation of diverse alkene-linked pharmacophores.

However, the electron-rich nature of the pyrazole ring and the potential acidity of the N1-proton (in unsubstituted derivatives) present unique challenges compared to standard benzaldehyde condensations. This guide provides three distinct, field-validated protocols ranging from classical methods to green chemistry and high-throughput microwave techniques.

Mechanistic Insight & Reaction Design

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration.

The Pyrazole Challenge

Unlike electron-deficient benzaldehydes, pyrazole-4-carbaldehyde is electron-rich. The lone pair on the nitrogen atoms donates electron density into the ring, potentially reducing the electrophilicity of the aldehyde carbonyl.

  • Implication: Stronger activation (catalysis) or higher energy (reflux/microwave) is often required compared to simple aryl aldehydes.

  • N-H Acidity: For 1H-pyrazole-4-carbaldehydes (unsubstituted at N1), the N-H proton (pKa ~14) can compete with the active methylene protons (pKa ~11 for malononitrile) for base interaction.

    • Recommendation: Use mild buffer catalysts (Ammonium Carbonate/Acetate) or protect the N1 position (e.g., N-methyl, N-phenyl) to prevent solubility issues or anionic species aggregation.

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step which drives the equilibrium.

KnoevenagelMechanism Base Base Catalyst (Piperidine/NH4+) Methylene Active Methylene (Malononitrile) Base->Methylene Deprotonation Carbanion Resonance Stabilized Carbanion Methylene->Carbanion Intermediate Tetrahedral Alkoxide Intermediate Carbanion->Intermediate Nucleophilic Attack on Aldehyde Aldehyde Pyrazole-4-Carbaldehyde Aldehyde->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Proton Transfer Product α,β-Unsaturated Product Dehydration->Product Elimination

Caption: Mechanistic pathway of base-catalyzed Knoevenagel condensation emphasizing the nucleophilic attack and irreversible dehydration step.[2][3][4]

Experimental Protocols

Protocol A: The "Green" Standard (Aqueous/Ethanolic Media)

Best for: Environmental sustainability, scale-up, and substrates sensitive to strong bases.

This method utilizes Ammonium Carbonate as a mild, recyclable catalyst in a water/ethanol mixture.[5] It avoids toxic organic bases like piperidine and simplifies workup.

Materials:

  • Pyrazole-4-carbaldehyde (1.0 mmol)

  • Active Methylene Compound (e.g., Malononitrile, 1.0 mmol)[6]

  • Ammonium Carbonate ((NH₄)₂CO₃, 20 mol%)[5]

  • Solvent: Water:Ethanol (1:1 v/v, 10 mL)[5]

Procedure:

  • Charge: In a 50 mL round-bottom flask, dissolve the pyrazole-4-carbaldehyde and malononitrile in the Water:Ethanol mixture.

  • Catalyze: Add Ammonium Carbonate (20 mol%).

  • React: Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

    • Note: Reaction typically completes in 30–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool the reaction mixture to room temperature. The product usually precipitates out as a solid.

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL) to remove the catalyst and unreacted starting materials.

  • Purification: Recrystallize from hot ethanol if necessary.

Validation Data:

  • Yield: Typically 85–94%.

  • Appearance: Crystalline solid.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS), library generation, and stubborn substrates.

Microwave irradiation significantly accelerates the reaction rate by efficient internal heating, often overcoming the lower electrophilicity of the pyrazole aldehyde.

Materials:

  • Pyrazole-4-carbaldehyde (1.0 mmol)

  • Active Methylene Compound (1.0 mmol)[6]

  • Catalyst: Piperidine (1-2 drops) or Ammonium Acetate (0.5 mmol)

  • Solvent: Minimal Ethanol (0.5 - 1.0 mL) or Solvent-Free (if reactants are liquid/meltable).

Procedure:

  • Charge: Place aldehyde and active methylene compound in a microwave-safe process vial (e.g., 10 mL).

  • Catalyze: Add the catalyst and minimal solvent to create a slurry.

  • Irradiate: Cap the vial and irradiate at 140–300 Watts (or set temperature to 80°C) for 1–3 minutes .

    • Safety: Do not overheat; pressure buildup can occur. Use a dedicated synthesis microwave with pressure sensing if available.

  • Cool & Isolate: Allow the vial to cool. Add ice-cold water (5 mL) to the residue.

  • Collect: Filter the solid product and wash with cold ethanol.

Validation Data:

  • Time: 45–120 seconds.

  • Yield: 88–96%.

Protocol C: Classical Piperidine/Ethanol

Best for: Benchmarking and educational purposes.

Procedure:

  • Mix equimolar amounts of aldehyde and methylene compound in Ethanol (5 mL/mmol).

  • Add Piperidine (10 mol%).

  • Reflux for 2–4 hours.

  • Cool, filter precipitate, and wash with cold ethanol.

Critical Parameters & Optimization Guide

The following decision tree assists in selecting the optimal protocol based on your specific constraints.

ProtocolSelection Start Start: Select Condition Speed Is Speed Critical? Start->Speed Green Is Green Chemistry Required? Speed->Green No MW Protocol B: Microwave-Assisted Speed->MW Yes (High Throughput) Scale Scale > 5g? Green->Scale No Aq Protocol A: Ammonium Carbonate/Water Green->Aq Yes (Eco-friendly) Scale->Aq Yes (Safety/Cost) Classic Protocol C: Classical Piperidine Scale->Classic No (Lab Scale)

Caption: Decision tree for selecting the appropriate Knoevenagel condensation protocol.

Comparative Data Summary
ParameterProtocol A (Green/Aqueous)Protocol B (Microwave)Protocol C (Classical)
Catalyst (NH₄)₂CO₃ (Mild)Piperidine/NH₄OAcPiperidine (Strong base)
Solvent Water:Ethanol (1:1)Minimal Ethanol/NoneEthanol
Temp/Energy Reflux (~80°C)MW Irradiation (140-300W)Reflux (~78°C)
Time 30–60 min1–3 min2–4 hours
Yield 85–94%88–96%75–85%
Workup Filtration (Clean)FiltrationExtraction/Recrystallization

Troubleshooting & Quality Control

  • No Precipitation: If the product does not precipitate upon cooling in Protocol A, reduce the solvent volume by rotary evaporation or add more ice-cold water to force precipitation.

  • Side Reactions (Michael Addition): If using excess active methylene, a second molecule may add to the alkene (Michael addition), especially with strong bases. Solution: Maintain strict 1:1 stoichiometry and use mild catalysts (Protocol A).

  • Unreacted Aldehyde: Due to the electron-rich pyrazole ring, conversion may stall. Solution: Add 5-10% excess active methylene compound or switch to Protocol B (Microwave) to overcome the energy barrier.

  • NMR Validation:

    • Alkene Proton: Look for a singlet in the δ 7.8 – 8.5 ppm region (distinct from aromatic protons) to confirm the formation of the C=C bond.

    • NH Proton: If N-unsubstituted, the NH signal typically appears broad around δ 13.0–13.5 ppm in DMSO-d6.

References

  • Sonar, J. P., et al. (2017).[5] "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes." European Chemical Bulletin, 6(2), 69-72.[5]

  • Kidwai, M., et al. (2003). "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry, 42B, 718.

  • Khandebharad, A., et al. (2018). "NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media."[7] Current Chemistry Letters, 7, 59-66.

  • Organic Chemistry Portal. "Knoevenagel Condensation."

  • BenchChem. "Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation." (General Protocol Reference).

Sources

Application Note: Reductive Amination of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reductive amination of 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., ALK5, CDK2 inhibitors) and chemosensor development.

The presence of the pyrazole (acidic NH) and pyridine (basic N) moieties presents unique solubility and reactivity challenges. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its high chemoselectivity, while providing a Sodium Borohydride (NaBH₄) alternative for specific cost or solubility constraints.

Strategic Overview & Retrosynthetic Logic

The transformation of the C4-aldehyde on the 3-(pyridin-2-yl)-1H-pyrazole core into an amine is a pivotal step in diversifying this "privileged structure."

Mechanistic Rationale

Reductive amination proceeds via the formation of an imine (or iminium ion) intermediate, which is subsequently reduced to the amine.[1]

  • Challenge: The aldehyde can be competitively reduced to the primary alcohol (3-pyridin-2-yl-1H-pyrazol-4-yl)methanol if the reducing agent is too aggressive (e.g., NaBH₄ used directly).

  • Solution: Use Sodium Triacetoxyborohydride (STAB) .[2] It is less reactive than NaBH₄ and does not reduce aldehydes at an appreciable rate under slightly acidic conditions, but it rapidly reduces the protonated iminium ion.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for selecting the correct protocol.

ReductiveAmination cluster_Methods Method Selection Start Aldehyde Substrate (3-Pyridin-2-yl-1H-pyrazole-4-CHO) Imine Imine / Iminium Ion (Intermediate) Start->Imine + Amine (- H2O) SideProduct Primary Alcohol (Side Product) Start->SideProduct Direct Reduction (Avoid!) Amine Amine (R-NH2) Amine->Imine Product Secondary/Tertiary Amine (Target) Imine->Product Reduction (Hydride Transfer) MethodA Method A: STAB (Direct, Selective) MethodB Method B: NaBH4 (Stepwise, Cost-effective)

Figure 1: Mechanistic pathway for reductive amination. The green path represents the desired chemoselective reduction of the imine.

Protocol A: Direct Reductive Amination (The "Gold Standard")

This method utilizes Sodium Triacetoxyborohydride (STAB) .[2] It is the preferred protocol for research-scale synthesis (10 mg to 10 g) due to its operational simplicity and high tolerance for functional groups.

Reagents:

  • Substrate: 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.4 – 1.6 equiv)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (if solubility is poor)[3]

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

    • Note: If the aldehyde is insoluble in DCE, use a mixture of DCE/THF (1:1) or pure THF. Avoid Methanol for this protocol as it reacts with STAB.

  • Imine Formation: Add the amine (1.1 equiv).

  • Acid Activation: Add Acetic Acid (1.0 equiv).

    • Rationale: AcOH catalyzes imine formation and protonates the imine to the more electrophilic iminium ion, accelerating reduction.

  • Equilibration: Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes .

    • Checkpoint: This allows the imine/iminium equilibrium to establish before the reductant is introduced.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.

  • Monitoring: Stir at room temperature. Monitor by LC-MS or TLC.

    • Timeline: Reaction is usually complete within 2–16 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup:

    • Extract the aqueous layer with DCM or EtOAc (3x).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Stepwise Reductive Amination (Alternative)

This method uses Sodium Borohydride (NaBH₄) .[2] It is useful if STAB is unavailable or if the amine is weakly nucleophilic and requires forcing conditions (heat) to form the imine.

Reagents:

  • Solvent: Methanol (MeOH) (Required for NaBH₄ solubility)

  • Reductant: Sodium Borohydride (NaBH₄) (1.0 – 1.5 equiv)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.0 – 1.2 equiv) in anhydrous MeOH .

    • Option: If imine formation is slow (monitored by TLC), heat to reflux for 2–4 hours or add a dehydrating agent (e.g., MgSO₄ or molecular sieves).

  • Cooling: Once imine formation is complete (disappearance of aldehyde), cool the reaction mixture to 0°C (ice bath).

  • Reduction: Carefully add NaBH₄ (1.0 equiv) portion-wise.

    • Safety: Hydrogen gas is evolved.[4] Ensure good ventilation.

  • Stirring: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Quench: Quench with water or 1M HCl (carefully) to destroy excess hydride.

  • Workup: Remove MeOH under reduced pressure. Basify the residue with saturated NaHCO₃, extract with EtOAc, and purify as in Method A.

Critical Technical Considerations

Solubility & The "Heterocycle Effect"

The 3-pyridin-2-yl-1H-pyrazole scaffold is rigid and planar, leading to high crystallinity and potential solubility issues.

  • DCE vs. THF: DCE is the standard solvent for STAB, but if the starting material precipitates, switch to THF.

  • Co-solvents: For extremely insoluble substrates, DMF can be used as a co-solvent, though it complicates the workup (requires extensive water washing).

Handling the Pyrazole NH

The pyrazole proton (N1-H) is acidic (pKa ~14).

  • Interference: In reductive amination, the NH is generally benign. However, if using alkylating conditions (not reductive amination), it would require protection (e.g., THP, SEM, Boc).

  • Salt Formation: The final product will contain both a pyridine nitrogen and a secondary/tertiary amine. It may isolate as a salt if acid is used in the workup. Ensure the pH is adjusted to >9 during extraction to isolate the free base.

Troubleshooting Table
ProblemProbable CauseSolution
Low Conversion Poor solubility of aldehydeSwitch solvent to THF or add 10% DMF.
Alcohol Byproduct Reductant added too earlyStir aldehyde + amine + AcOH for 2 hours before adding STAB.
Starting Material Remains Equilibrium favors aldehydeAdd molecular sieves (3Å or 4Å) during the imine formation step to remove water.
Product Stuck in Aqueous Product is highly polar/basicUse "salting out" (saturate aqueous layer with NaCl) or use CHCl₃/iPrOH (3:1) for extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Simenel, A. A., et al. (2021).[9] Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(1), 18-24.

  • Common Organic Chemistry. (n.d.).

  • ACS GCI Pharmaceutical Roundtable. (n.d.).

Sources

Catalytic Architectures of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde Complexes Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.

From Ligand Design to High-Fidelity Transfer Hydrogenation

Executive Summary

The This compound scaffold represents a "privileged structure" in organometallic catalysis. Its utility stems from two synergistic features: the bidentate N–N chelation site (pyridine-pyrazole) which binds transition metals with high affinity, and the C4-aldehyde handle , which allows for the rapid modular assembly of tridentate pincer ligands (NNN, NNO, NNS) via Schiff base condensation.

This guide focuses on the most high-impact application of this scaffold: Ruthenium(II)-catalyzed Transfer Hydrogenation (TH) . These complexes utilize a metal-ligand cooperative mechanism involving the pyrazole N–H proton, enabling the efficient reduction of ketones to alcohols—a critical transformation in the synthesis of chiral pharmaceutical intermediates. Secondary applications in Copper(II)-mediated oxidative catalysis are also detailed.

Ligand Architecture & Design Principles

The core molecule acts as a "lynchpin" precursor. While the aldehyde itself can coordinate, its primary value is as a substrate for constructing Hemilabile Pincer Ligands .

Structural Logic
  • The Chelate Effect: The 3-(2-pyridyl)pyrazole unit forms a stable 5-membered chelate ring with metals (Ru, Pd, Cu).

  • The Protic Switch: The pyrazole N–H group is not merely a spectator; it can be deprotonated to form an anionic pyrazolato ligand or participate in hydrogen bonding, facilitating outer-sphere substrate activation (bifunctional catalysis).

  • The Modular Arm: The C4-aldehyde is condensed with amines (e.g., aminophenols, hydrazides) to install a third donor atom, creating a rigid tridentate pocket that stabilizes the metal center during catalytic turnover.

Visual Workflow: Ligand Assembly

LigandAssembly cluster_features Structural Features Scaffold 3-Pyridin-2-yl-1H- pyrazole-4-carbaldehyde SchiffBase Tridentate Schiff Base (NNN or NNO) Scaffold->SchiffBase Condensation (-H2O) Reagent Amine Partner (R-NH2) Reagent->SchiffBase Complex Active Catalyst (Ru-Pincer Complex) SchiffBase->Complex Metallation (RuCl2(PPh3)3) Feature1 Pyridine-Pyrazole (Bidentate Core) Feature2 Aldehyde Handle (Modular Site)

Figure 1: Modular assembly of the active catalyst from the aldehyde precursor.

Primary Application: Ru(II)-Catalyzed Transfer Hydrogenation[1][2][3]

The Mechanism: Metal-Ligand Cooperation

Unlike classical hydrogenation which requires high-pressure H₂ gas, Transfer Hydrogenation (TH) uses 2-propanol as a hydrogen source. Complexes derived from this compound are exceptionally active due to the Noyori-Morris mechanism :

  • Hydride Formation: The Ru-Cl precursor is converted to a Ru-Hydride (Ru-H) by isopropoxide base.

  • Substrate Binding: The ketone substrate binds via hydrogen bonding to the pyrazole N–H (or the Schiff base NH), positioning the carbonyl carbon near the Ru-H.

  • Concerted Transfer: Hydride (from Ru) and Proton (from Ligand N–H) are transferred simultaneously to the ketone.

Catalytic Performance Metrics
ParameterTypical ValueNotes
Catalyst Loading 0.1 – 0.5 mol%High activity allows low loading.
TOF (Turnover Freq) 1,000 – 5,000 h⁻¹Highly dependent on the "wingtip" substituents.
Conversion >95%Often achieved in < 4 hours at reflux.[1]
Selectivity ChemoselectiveReduces ketones/aldehydes; tolerates alkenes/nitro groups.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tridentate NNN Ligand

Objective: Convert the aldehyde scaffold into a tridentate pincer ligand (e.g., using 2-hydrazinopyridine).

Reagents:

  • This compound (1.0 eq)

  • 2-Hydrazinopyridine (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of 2-hydrazinopyridine. The solution may change color immediately.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of aldehyde by TLC (SiO₂, 5% MeOH in DCM).

  • Isolation: Cool to room temperature. The Schiff base ligand typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Dry under vacuum.

    • Expected Yield: 75–85%.[1]

    • Characterization: Confirm imine formation via IR (appearance of C=N stretch ~1610 cm⁻¹) and ¹H NMR (singlet ~8.5 ppm for CH=N).

Protocol B: Synthesis of the Ru(II) Catalyst

Objective: Metallation of the ligand to form [Ru(L)(PPh₃)Cl₂].

Reagents:

  • Ligand (from Protocol A) (1.0 eq)

  • [RuCl₂(PPh₃)₃] (Precursor) (1.0 eq)

  • Toluene or Dichloromethane (Degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

  • Mixing: Add 0.5 mmol of Ligand and 0.5 mmol of [RuCl₂(PPh₃)₃]. Add 15 mL of degassed toluene.

  • Reaction: Reflux under Nitrogen for 12 hours. The color will shift (often to dark red/brown).

  • Workup: Cool to room temperature. Reduce volume to ~5 mL under vacuum.

  • Precipitation: Add 20 mL of diethyl ether to precipitate the complex. Filter and wash with ether to remove displaced PPh₃.

  • Drying: Dry under vacuum. Store under inert gas.

Protocol C: Catalytic Transfer Hydrogenation of Acetophenone

Objective: Reduction of acetophenone to 1-phenylethanol.

Reagents:

  • Substrate: Acetophenone (1.0 mmol)

  • Catalyst: Ru-Complex (0.005 mmol, 0.5 mol%)

  • Base: KOH or t-BuOK (0.1 mmol, 10 mol%)

  • Solvent/Reductant: 2-Propanol (5 mL, degassed)

Procedure:

  • Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the Catalyst and Base.

  • Activation: Vacuum/purge with Nitrogen (3 cycles). Add 2-Propanol. Stir for 5 mins at 80°C to generate the active hydride species (often indicated by a color change).

  • Initiation: Add Acetophenone (liquid) via syringe against a counter-flow of Nitrogen.

  • Reaction: Stir at reflux (82°C) for the designated time (typically 1–4 hours).

  • Sampling: Take 50 µL aliquots, dilute in CDCl₃ or MeOH for GC/NMR analysis.

  • Quench: Cool to room temperature. Filter through a short pad of silica to remove the metal. Evaporate solvent.

  • Analysis: Determine conversion by ¹H NMR (integration of CH–OH signal vs C=O signal).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the pyrazole N-H proton.

CatalyticCycle Figure 2: Outer-Sphere Bifunctional Mechanism. Note the simultaneous transfer of H- (from Ru) and H+ (from Ligand). Precursor Ru-Cl Precursor (Inactive) ActiveHydride Ru-H Species (Active Catalyst) Precursor->ActiveHydride + iPrOH / Base - Acetone TransitionState Transition State (Concerted H-Transfer) ActiveHydride->TransitionState + Ketone ProductRelease Product Release (Alcohol + Ru-Amide) TransitionState->ProductRelease Hydride/Proton Transfer ProductRelease->ActiveHydride + iPrOH - Acetone

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by O₂.Ensure rigorous degassing of 2-propanol. Use Schlenk techniques.
Induction Period Slow formation of Ru-Hydride.Pre-heat the catalyst + base in iPrOH for 10 mins before adding substrate.
Ligand Insolubility Ligand too rigid/polar.Add solubilizing groups (e.g., t-Butyl) to the amine partner during Schiff base synthesis.
Side Reactions Aldol condensation of ketone.Reduce Base concentration (try 2 mol% instead of 10%).

References

  • Synthesis of this compound

    • Title: Synthesis of 3-aryl-1-pyridin-2-yl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack reaction.
    • Source: ResearchGate / J. Heterocyclic Chem.[2]

    • URL:[Link]

  • Ruthenium Pincer Catalysis (General Mechanism)

    • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.[3]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Transfer Hydrogenation Protocols

    • Title: A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones.[4][3]

    • Source: Organometallics (ACS).
    • URL:[Link]

  • Schiff Base Copper Complexes (Oxidation)

    • Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes.[5][6]

    • Source: RSC Advances.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of pyrazole-4-carbaldehyde in methanol or DMSO

[1][2]

Case ID: PYZ-4-ALD-SOL-001 Subject: Troubleshooting solubility and stability of Pyrazole-4-carbaldehyde (CAS: 35344-95-7) in Methanol and DMSO. Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary

Pyrazole-4-carbaldehyde is a deceptive molecule.[1][2][3] While its small structure (

2
  • "False Insolubility" in DMSO: Often caused by inorganic salt contamination from the synthesis (Vilsmeier-Haack) rather than the compound itself.[2][3]

  • Instability in Methanol: The aldehyde moiety is highly reactive in protic solvents, leading to hemiacetal formation that users mistake for solubility issues or degradation.[3]

This guide provides the mechanistic root causes and validated protocols to resolve these issues.

Part 1: The "Methanol Trap" (Chemical Instability)

User Complaint: "The compound dissolves in methanol, but the NMR looks messy/degraded after a few hours," or "I see a new precipitate forming over time."

The Root Cause: Hemiacetal Formation

You are likely not observing a solubility issue, but a chemical reaction .[2][3] Pyrazole-4-carbaldehyde contains an electrophilic aldehyde group.[1][2][3] Methanol is a nucleophilic solvent.[2][3] In the presence of even trace acidity (common in aged samples), the following equilibrium occurs:

3

This reaction is reversible but complicates analysis and storage.[3] The hemiacetal has different solubility properties and can precipitate or "oil out" depending on concentration.[3]

Troubleshooting Protocol: Solvent Switching

Do not store Pyrazole-4-carbaldehyde in methanol.

ApplicationRecommended SolventWhy?
Storage / Stock Solutions DMSO (Anhydrous) Chemically inert to aldehydes; breaks intermolecular H-bonds.[1][2][3]
NMR Analysis DMSO-d6 or Acetonitrile-d3 Avoids acetal peaks (typically ~3.3 ppm and ~9-10 ppm interference).[1][2][3]
Reactions Ethanol (if necessary)Ethanol forms acetals slower than methanol due to steric bulk, but is still risky for long durations.[3]

Part 2: The "DMSO Wall" (Inorganic Contamination)[3]

User Complaint: "My sample is a solid powder, but it won't dissolve in DMSO even with sonication. It stays as a cloudy suspension."[1]

The Root Cause: The Vilsmeier-Haack Artifact

Pyrazole-4-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction (POCl

1245

3

If the final isolation was done by precipitation without a rigorous organic extraction, your "sample" likely contains 10–40% inorganic salts (Sodium Phosphate/NaCl).[3]

  • The Pyrazole: Highly soluble in DMSO.[3]

  • The Salts: Insoluble in DMSO.[3]

Validated Protocol: The "Salt-Split" Purification

If your sample is insoluble in DMSO, you must purify it.[1][2] Do not heat it excessively, as pyrazoles can polymerize.[2][3]

  • Dissolution (Organic Phase): Suspend the crude solid in Ethyl Acetate (EtOAc) or DCM (Dichloromethane) .[3] The pyrazole will dissolve; the salts will not.

    • Tip: Add 5% Methanol to the DCM to improve solubility of the polar pyrazole if needed.

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad.[2][3]

    • Solid retained: Inorganic salts (Discard).[2][3]

    • Filtrate: Contains your Pyrazole-4-carbaldehyde.[1][2][3][4][6][7][8][9]

  • Evaporation: Concentrate the filtrate under reduced pressure to obtain the pure solid.

  • Verification: Test the new solid in DMSO; it should dissolve instantly.

Part 3: Advanced Solubilization (pH Manipulation)

User Complaint: "I need to get this into an aqueous buffer for a biological assay, but it crashes out."

The Mechanism: Amphoteric Nature

Pyrazoles are amphoteric.[2][3] The neutral molecule has high crystal lattice energy due to intermolecular Hydrogen bonding (NH

3
  • pKa 1 (Basic): ~2.5 (Protonation of pyridine-like Nitrogen).[1][2][3]

  • pKa 2 (Acidic): ~14 (Deprotonation of pyrrole-like NH).[1][2][3]

Protocol: pH-Dependent Dissolution

To maximize aqueous/buffer solubility, you must move away from neutral pH.[1][2][3]

  • Acidic Shift (Preferred): Dissolve in 0.1 M HCl. The protonated cation (

    
    ) is highly water-soluble.[1][2][3]
    
  • Basic Shift: Dissolve in 0.1 M NaOH. The anion (

    
    ) is soluble but less stable  (aldehydes degrade in strong base via Cannizzaro reaction).[3]
    

Recommendation: For biological assays, dissolve in 100% DMSO first (make a 100mM stock), then dilute into the buffer.[3] Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[2][3]

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision process for solving solubility issues based on visual observation.

Solubility_TroubleshootingStartUser Issue:Pyrazole-4-carbaldehydeSolubility FailureSolvent_CheckWhich Solvent?Start->Solvent_CheckMeOH_PathMethanol (MeOH)Solvent_Check->MeOH_PathDMSO_PathDMSO / DMFSolvent_Check->DMSO_PathObs_MeOHObservation:Precipitate or 'Messy' NMR?MeOH_Path->Obs_MeOHObs_DMSOObservation:Cloudy Suspension(Won't Clear)DMSO_Path->Obs_DMSODiag_AcetalDiagnosis:Hemiacetal Formation(Chemical Reaction)Obs_MeOH->Diag_AcetalYesDiag_SaltDiagnosis:Inorganic Salts(Impure Sample)Obs_DMSO->Diag_SaltYesAction_SwitchAction:Switch to DMSO-d6or AcetonitrileDiag_Acetal->Action_SwitchAction_FilterAction:Extract with EtOAc/DCMFilter out SaltsDiag_Salt->Action_Filter

Figure 1: Decision tree for diagnosing solubility failures. Blue nodes indicate decision points; Yellow nodes indicate root cause diagnoses.

Part 5: Summary of Physicochemical Properties

ParameterValueImplications for Solubility
Molecular Weight 96.09 g/mol Small size suggests good solubility, barring lattice effects.[1][2][3]
H-Bond Donors 1 (NH)Causes dimerization in non-polar solvents.[1][2][3]
H-Bond Acceptors 2 (N, C=O)Excellent solubility in DMSO (H-bond disruptor).[1][2][3]
pKa (Conjugate Acid) ~2.5Soluble in dilute acids (HCl).[3]
Melting Point 80–85 °CModerate lattice energy.[2][3] Heat (<50°C) is effective.[3]

References

  • PubChem. (2025).[2][3] 1H-Pyrazole-4-carbaldehyde | C4H4N2O.[1][2][3][10] National Library of Medicine.[2] [Link][3]

  • ACS Omega. (2018).[2][3] A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. American Chemical Society.[2] [Link]

  • MDPI. (2024).[2][3] Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack. Molecules. [Link]

Technical Support Center: Optimizing Recrystallization of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this compound. Here, we move beyond generic protocols to address the specific challenges you may encounter, grounded in the physicochemical properties of this heterocyclic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The perfect solvent for recrystallization should exhibit a strong temperature-dependent solubility profile for your compound.[1][2] This means this compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This differential solubility is the cornerstone of effective recrystallization, allowing for the dissolution of the compound and impurities at high temperatures and the selective crystallization of the desired product upon cooling, leaving impurities behind in the "mother liquor".[3]

Other key solvent properties include:

  • Inertness: The solvent must not react with the compound.[4][5]

  • Volatility: A relatively low boiling point (ideally <100 °C) is preferred to facilitate easy removal from the purified crystals.[6]

  • Safety: The solvent should have low toxicity and flammability.[4]

Q2: Based on the structure of this compound, what solvents should I start with?

A2: The structure of this compound, which contains both a pyridine and a pyrazole ring along with a carbaldehyde group, suggests a moderate to polar character. The principle of "like dissolves like" is a useful starting point. Therefore, polar solvents are more likely to be suitable.

Initial screening should focus on:

  • Alcohols: Ethanol and methanol are often good starting points for polar organic molecules.[7]

  • Esters: Ethyl acetate can be effective.[7]

  • Ketones: Acetone is another common choice for moderately polar compounds.[7]

  • Water: Given the presence of nitrogen heterocycles capable of hydrogen bonding, water could be a viable solvent, especially in a mixed solvent system.[7]

It is advisable to test the solubility of a small amount of your crude material in these solvents at both room temperature and at their boiling points to identify a promising candidate.[8][9]

Q3: What is a mixed solvent recrystallization, and when should I consider it?

A3: A mixed-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria.[8] This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[8]

You should consider this method if you find that your compound is either too soluble in all tested solvents even at low temperatures, or insoluble in them even when hot. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes slightly cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Troubleshooting Guide

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I've dissolved my this compound, but upon cooling, it's forming an oil, not crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[10] This often happens when the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated.[11][12] Significant impurities can also depress the melting point, leading to this phenomenon.[11][13]

Solutions:

  • Re-heat and Add More Solvent: The most immediate step is to reheat the solution to redissolve the oil. Then, add a small amount of additional solvent to decrease the saturation point.[11][12] This can prevent the compound from precipitating out at a temperature above its melting point.

  • Slow Down the Cooling Rate: Rapid cooling can lead to a high degree of supersaturation at a relatively high temperature. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[11] Insulating the flask can help achieve a slower cooling rate.

  • Change the Solvent System: The boiling point of your solvent might be too high relative to the compound's melting point.[12] Consider a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you may need to adjust the ratio of the "good" and "poor" solvents.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[12][14] The small scratches provide nucleation sites for crystal growth. If you have a small amount of pure crystalline material, adding a "seed crystal" can also initiate crystallization.[12]

Issue 2: Poor or No Crystal Formation

Q: My solution has cooled, but I'm seeing very few or no crystals. What should I do?

A: This is a common issue and usually indicates that the solution is not sufficiently supersaturated.[12]

Solutions:

  • Reduce the Solvent Volume: The most likely cause is the use of too much solvent.[3][12] Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Induce Crystallization: As with oiling out, scratching the flask or adding a seed crystal can help initiate crystal formation in a supersaturated solution.[3]

  • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice-water bath to further decrease the solubility of your compound.[9]

  • Consider an Anti-Solvent: If you are using a single solvent system and have excess solvent, you can try carefully adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid, then clarify with a few drops of the original solvent before cooling.

Issue 3: Low Recovery of Purified Product

Q: I've successfully recrystallized my compound, but my final yield is very low. What could have gone wrong?

A: A low percent recovery can be due to several factors, often related to the amount of solvent used or premature filtration.[11][15]

Solutions:

  • Minimize the Amount of Hot Solvent: Using the absolute minimum amount of boiling solvent to dissolve the crude product is crucial.[3][16] Any excess solvent will retain more of your compound in the solution upon cooling, thereby reducing the yield.[3]

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Rushing this step can leave a significant amount of product in the mother liquor.[14]

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent.[3] Using room temperature or warm solvent will redissolve some of your purified product.[2]

  • Avoid Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. If the solution cools during this step, the product can crystallize on the filter paper, leading to significant loss.[16]

Issue 4: Impure Crystals

Q: My recrystallized product still appears to be impure (e.g., discolored, broad melting point range). How can I improve the purity?

A: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly or if the chosen solvent is not appropriate for separating the impurities.

Solutions:

  • Slow Down Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[11] Ensure the solution cools slowly and undisturbed.

  • Re-evaluate Your Solvent Choice: The impurities may have similar solubility profiles to your compound in the chosen solvent. You may need to screen for a different solvent where the impurities are either highly soluble at all temperatures (remain in the mother liquor) or insoluble even when hot (can be removed by hot filtration).[5][8]

  • Consider a Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities.[9] Use charcoal sparingly, as it can also adsorb your desired product.

  • Perform a Second Recrystallization: A second recrystallization of the purified material can often remove residual impurities.

Experimental Protocols and Data Presentation

Systematic Solvent Screening Workflow

The following diagram outlines a systematic approach to selecting an optimal recrystallization solvent.

Solvent_Screening_Workflow Systematic Solvent Screening Workflow start Start: Crude this compound test_solubility Test Solubility of ~10mg in 0.5 mL of Solvent at Room Temperature start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold heat_solution Heat Solution to Boiling dissolves_cold->heat_solution No too_soluble Too Soluble - Unsuitable dissolves_cold->too_soluble Yes dissolves_hot Dissolves in Hot Solvent? heat_solution->dissolves_hot cool_solution Cool Solution to Room Temp & Then Ice Bath dissolves_hot->cool_solution Yes poor_solvent Poor Solvent - Insoluble dissolves_hot->poor_solvent No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes mixed_solvent Consider for Mixed Solvent System crystals_form->mixed_solvent No

Caption: A workflow for systematic solvent screening.

Recommended Solvents for Initial Screening

The following table provides a starting point for solvent selection, with properties relevant to recrystallization.

SolventBoiling Point (°C)Polarity IndexComments
Ethanol785.2A good starting point for polar compounds.[7]
Methanol656.6More polar than ethanol, lower boiling point.
Ethyl Acetate774.4A moderately polar ester, often effective.
Acetone565.1A polar aprotic solvent with a low boiling point.
Water10010.2High polarity, may be suitable for mixed systems.[9]
Toluene1112.4Less polar, higher boiling point, use with caution.[6]
Heptane/Hexane~69-98~0.1Non-polar, likely to be a poor solvent, but useful as an anti-solvent.

Note: Polarity Index is a relative measure of a solvent's polarity.

Step-by-Step General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add small portions of the hot solvent until the compound just dissolves.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[9]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]

  • Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Study.com. (n.d.). After recrystallization, a student obtained a very low percent recovery of a solid. Describe the.... Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.4D: The Unavoidable Loss of Recovery. Retrieved from [Link]

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Technical Support Center: Navigating the Hygroscopic Nature of Pyridine-Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies for handling the often-overlooked challenge of hygroscopicity in pyridine-pyrazole intermediates. The presence of undisclosed water can be a significant source of irreproducibility, low yields, and impurity formation in your synthetic workflows. This document is designed with full editorial control to provide a logical and scientifically grounded resource to mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a pyridine-pyrazole intermediate to be hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1] For pyridine-pyrazole intermediates, which are rich in nitrogen heteroatoms capable of forming hydrogen bonds, this means that even seemingly dry, crystalline powders can attract and retain water molecules on their surface and within their crystal lattice. This absorbed water is not always visible and can significantly impact the material's properties and reactivity.

Q2: Why are pyridine and pyrazole moieties, and their intermediates, susceptible to hygroscopicity?

A2: The nitrogen atoms in the pyridine and pyrazole rings, particularly the pyridine-type nitrogens and the N-H group of the pyrazole, are capable of acting as hydrogen bond acceptors and donors.[2] This makes them interact strongly with polar water molecules. Many common intermediates, such as aminopyridines and aminopyrazoles, have exposed amine groups that further increase the potential for hydrogen bonding with atmospheric moisture.[3]

Q3: How can absorbed water affect my experiments involving pyridine-pyrazole intermediates?

A3: Undetected water can have several detrimental effects:

  • Inaccurate Stoichiometry: When you weigh a hygroscopic reagent, you are also weighing an unknown amount of water. This leads to the addition of fewer moles of the reagent than calculated, potentially resulting in incomplete reactions and lower yields.

  • Side Reactions: Water can act as a nucleophile or a base in many organic reactions, leading to the formation of unwanted byproducts. For instance, in reactions involving acid chlorides or other acylating agents, water will lead to the hydrolysis of the reagent.

  • Catalyst Deactivation: Many transition metal catalysts used in cross-coupling reactions (e.g., palladium catalysts) can be sensitive to water, leading to catalyst deactivation and failed reactions.[4][5]

  • Physical Changes: Absorbed moisture can cause the solid to clump, making it difficult to handle and weigh accurately.[6] In extreme cases, it can lead to deliquescence, where the solid absorbs enough water to dissolve.

Q4: Are all pyridine-pyrazole intermediates hygroscopic?

A4: Not necessarily, but it should be considered a potential issue, especially for highly polar derivatives or salts. The degree of hygroscopicity depends on the specific substitution pattern, the crystalline form, and the presence of functional groups that can engage in hydrogen bonding. For example, hydrochloride salts of these intermediates are often more hygroscopic than the free base. A systematic evaluation of a new intermediate's behavior at different relative humidity levels is a prudent step in early-stage development.[7][8]

Troubleshooting Guides

Scenario 1: My reaction yield is consistently lower than expected.

Question: I am performing a coupling reaction to synthesize a pyrazolo[3,4-b]pyridine derivative, but my yields are poor and I see a significant amount of starting material remaining. Could water be the culprit?

Answer: Yes, this is a classic symptom of issues related to hygroscopic starting materials. Here’s a breakdown of the potential causes and solutions:

Causality:

  • Incorrect Reagent Stoichiometry: If your aminopyrazole or aminopyridine intermediate has absorbed water, the actual molar quantity of the reagent you are adding is less than what you have calculated based on the weighed mass. This can lead to an incomplete reaction.

  • Catalyst Inhibition: If you are using a water-sensitive catalyst, such as a palladium-phosphine complex for a cross-coupling reaction, the presence of water can lead to the formation of inactive palladium hydroxides or oxides, effectively poisoning your catalyst.[4]

Troubleshooting Workflow:

start Low Yield & Unreacted Starting Material q1 Is the intermediate known to be hygroscopic or a salt? start->q1 a1_yes Assume water is present. q1->a1_yes Yes a1_no Proceed with caution; water can still be an issue. q1->a1_no No/Unknown step1 Step 1: Quantify Water Content a1_yes->step1 a1_no->step1 kf Perform Karl Fischer Titration on the intermediate. step1->kf q2 Water content > 0.5%? step1->q2 a2_yes Drying is necessary. q2->a2_yes Yes a2_no Water may not be the primary issue, but good practice is still recommended. q2->a2_no No step2 Step 2: Dry the Intermediate a2_yes->step2 step3 Step 3: Implement Anhydrous Reaction Techniques a2_no->step3 drying_methods Drying Techniques: - High vacuum at elevated temperature (check stability) - Azeotropic distillation with toluene - Store in a desiccator over a strong desiccant (e.g., P₂O₅) step2->drying_methods step2->step3 anhydrous_tech Anhydrous Techniques: - Dry glassware (oven or flame-dried) - Use anhydrous solvents - Conduct reaction under an inert atmosphere (N₂ or Ar) step3->anhydrous_tech end Re-run reaction and assess yield. step3->end

Troubleshooting workflow for low reaction yields.
Scenario 2: I am having difficulty accurately weighing my intermediate.

Question: When I try to weigh my aminopyrazole intermediate on an analytical balance, the reading keeps increasing. What is happening and how can I get an accurate weight?

Answer: This is a clear indication that your compound is hygroscopic and is actively absorbing moisture from the air. To obtain an accurate weight, you must minimize its exposure to the atmosphere.

Causality:

The continuous increase in mass is due to the rapid adsorption of water molecules onto the surface of your compound. The rate of uptake can be influenced by the ambient humidity, temperature, and the surface area of the solid.[7]

Recommended Weighing Protocol:

StepActionRationale
1. Preparation Prepare all necessary items before opening the reagent container (spatula, weighing boat, notebook, etc.).To minimize the time the hygroscopic material is exposed to the atmosphere.
2. Environment If possible, perform the weighing inside a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, use a balance with a draft shield in a room with low humidity.A controlled environment is the most effective way to prevent moisture uptake.
3. Technique Use a "weighing by difference" technique. Weigh the sealed container of the intermediate, quickly transfer an approximate amount to your reaction vessel (ideally under a stream of inert gas), and then re-weigh the sealed container. The difference in weight is the amount of compound transferred.This method avoids exposing the bulk of the material to the atmosphere and is often more accurate for highly hygroscopic substances.
4. Speed Work as quickly and efficiently as possible. Do not leave the container open.To reduce the time available for moisture absorption.

Key Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a solid sample.[9][10]

Principle: This method is based on a quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol. The endpoint is detected potentiometrically when an excess of iodine is present.

Methodology (Volumetric Titration):

  • Apparatus Setup: Assemble the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration cell is protected from atmospheric moisture with drying tubes.

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent) to the titration vessel.

  • Pre-titration: Titrate the solvent with the KF reagent until all residual water is consumed and a stable, low-drift endpoint is reached.

  • Sample Addition: Accurately weigh the pyridine-pyrazole intermediate (typically 50-100 mg) and quickly add it to the titration vessel.

  • Titration: Start the titration. The KF reagent will be added automatically until all the water from the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its concentration. The result is typically expressed as a percentage or in parts per million (ppm).

Note: For compounds that are not soluble in standard KF solvents or that may have interfering side reactions, a KF oven with a gas extraction system may be necessary.[11]

Protocol 2: Drying a Hygroscopic Pyridine-Pyrazole Intermediate

If Karl Fischer titration reveals a significant amount of water, the intermediate must be dried before use.

Methodology (High Vacuum Oven):

  • Stability Check: Before heating, consult the material's safety data sheet (SDS) or perform a small-scale thermogravimetric analysis (TGA) to determine its decomposition temperature. Do not heat the compound close to its melting or decomposition point.

  • Sample Preparation: Spread the hygroscopic solid in a thin layer in a suitable glass container (e.g., a watch glass or a round-bottom flask).

  • Drying: Place the container in a vacuum oven. Apply a high vacuum and gently increase the temperature to a level that is safe for the compound (e.g., 40-60 °C).

  • Drying Time: Dry the compound for several hours (e.g., 12-24 hours) or until a constant weight is achieved.

  • Cooling and Storage: Allow the oven to cool to room temperature under vacuum before releasing the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried compound to a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide or fresh indicating silica gel).

start Hygroscopic Intermediate Received storage Store in a tightly sealed container inside a desiccator. start->storage kf_check Perform Karl Fischer Titration to determine initial water content. storage->kf_check weighing Weigh quickly in a controlled environment (glove box or draft shield). kf_check->weighing reaction_setup Use anhydrous solvents and dry glassware under an inert atmosphere. weighing->reaction_setup reaction Perform Synthesis reaction_setup->reaction

Sources

Validation & Comparative

A Technical Guide to the ¹H NMR Interpretation of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde. As direct experimental data for this specific molecule is not widely published, we present a detailed prediction based on established spectroscopic principles and data from analogous structures. This guide is designed for researchers, scientists, and drug development professionals who rely on NMR for the structural elucidation of complex heterocyclic compounds.

To provide a practical context, we will compare the predicted spectrum of our target molecule with the known spectral data of a structurally similar alternative, 3-Phenyl-1H-pyrazole-4-carbaldehyde . This comparative approach will highlight the influence of different aromatic substituents on the electronic environment of the pyrazole core.

The Foundational Role of ¹H NMR in Heterocyclic Chemistry

¹H NMR spectroscopy is an indispensable tool in synthetic and medicinal chemistry for the unambiguous determination of molecular structure.[1] For novel heterocyclic compounds like this compound, which are prevalent scaffolds in drug discovery, ¹H NMR provides critical information on the number of unique protons, their chemical environment (chemical shift), and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum: this compound

The structure of this compound presents a unique set of proton signals stemming from the pyrazole ring, the 2-substituted pyridine ring, and the aldehyde functional group. The following is a detailed prediction of the ¹H NMR spectrum, assuming data acquisition in a standard deuterated solvent such as DMSO-d₆.

Molecular Structure and Proton Numbering

Structure of this compound with proton numbering.

Predicted Chemical Shifts and Multiplicities
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N1-H (Pyrazole)> 13.0Broad Singlet (br s)1HThe acidic pyrazole N-H proton is typically highly deshielded and often appears as a broad signal due to rapid chemical exchange and quadrupolar broadening. Its chemical shift is sensitive to solvent and concentration.[2]
CHO (Aldehyde)9.8 - 10.2Singlet (s)1HAldehyde protons are characteristically found far downfield. The electron-withdrawing nature of the pyrazole ring enhances this deshielding.[3]
H6' (Pyridine)8.6 - 8.8Doublet of doublets (dd)1HThis proton is ortho to the pyridine nitrogen, resulting in significant deshielding. It will be coupled to H5' (ortho, J ≈ 5 Hz) and H4' (meta, J ≈ 2 Hz).
H5 (Pyrazole)8.4 - 8.6Singlet (s)1HThis proton is deshielded by the anisotropic effect of the adjacent aldehyde group and the attached pyridine ring. It appears as a singlet as it has no adjacent protons.[4]
H3' (Pyridine)8.0 - 8.2Doublet (d)1HThis proton is ortho to the C-N bond linking to the pyrazole and will be deshielded. It will be coupled to H4' (ortho, J ≈ 8 Hz).
H4' (Pyridine)7.8 - 8.0Triplet of doublets (td)1HThis proton is coupled to H3' and H5' (both ortho, J ≈ 8 Hz) and H6' (para, J ≈ 1-2 Hz), leading to a complex multiplet.
H5' (Pyridine)7.3 - 7.5Triplet (t) or ddd1HThis proton is coupled to H4' (ortho, J ≈ 8 Hz) and H6' (ortho, J ≈ 5 Hz), appearing as a triplet or doublet of doublets.

Comparative Analysis: Pyridyl vs. Phenyl Substitution

To understand the influence of the 2-pyridyl substituent, we compare our predicted data with the experimental data for 3-Phenyl-1H-pyrazole-4-carbaldehyde . The synthesis and characterization of this compound have been reported, providing a reliable basis for comparison.[5]

ProtonPredicted Shift (δ, ppm) in 3-Pyridin-2-yl- derivativeReported Shift (δ, ppm) in 3-Phenyl- derivativeChange & Causality
CHO 9.8 - 10.2~9.9Minimal Change: The aldehyde proton's chemical shift is primarily dictated by the pyrazole-4-carbaldehyde core and is less sensitive to the substituent at the 3-position.
H5 8.4 - 8.6~8.3Downfield Shift: The pyridine nitrogen acts as an electron-withdrawing group via induction, which deshields the H5 proton more significantly than a phenyl group. This results in a noticeable downfield shift.
N1-H > 13.0> 13.0Minimal Change: The acidity and chemical shift of the pyrazole N-H are influenced by the overall aromatic system. While the pyridyl group is more electron-withdrawing, the effect on the distal N-H proton may be subtle and is highly solvent-dependent.

This comparison demonstrates that while the core pyrazole-aldehyde signals remain relatively consistent, the electronic nature of the substituent at the 3-position directly modulates the chemical shift of the adjacent H5 proton. The greater electron-withdrawing character of the 2-pyridyl group compared to the phenyl group leads to increased deshielding of H5.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a standardized, self-validating methodology for acquiring a high-resolution ¹H NMR spectrum of the title compound.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable protons like N-H.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.[7]

NMR Instrument Setup & Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL DMSO-d6 + TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock on DMSO-d6 prep3->acq1 acq2 Shim Magnet Coils acq1->acq2 acq3 Set Acquisition Parameters (ns=16, d1=1s) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integrate Signals proc4->proc5 Final Spectrum & Analysis Final Spectrum & Analysis proc5->Final Spectrum & Analysis

Workflow for ¹H NMR Data Acquisition and Processing.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[8]

  • Acquisition Parameters:

    • Number of Scans (ns): 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard.

    • Spectral Width (sw): Set to approximately 16 ppm, centered around 6-7 ppm, to ensure all signals are captured.

    • Pulse Width: Calibrate a 90° pulse for quantitative analysis if needed.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify the chemical shift of each multiplet.

By following this comprehensive protocol, a high-quality, interpretable ¹H NMR spectrum can be reliably obtained, allowing for confident structural verification of this compound.

References

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

  • Taylor & Francis Online. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. [Link]

  • University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

  • Scientific Research Publishing. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra were recorded with a Varian Mercury plus (400 M...). [Link]

  • ResearchGate. (2025, August 9). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • Universal Journal of Chemistry. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Pyrazole-Aldehyde Adducts

In contemporary drug discovery and toxicology, the covalent modification of biomolecules by reactive electrophiles is a subject of intense investigation. Compounds like 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde are of significant interest, combining the biologically active pyrazole and pyridine heterocycles with a reactive aldehyde functional group. The aldehyde moiety can readily form covalent adducts with nucleophilic residues in proteins (e.g., lysine, cysteine, histidine) and DNA, potentially altering their function and leading to therapeutic effects or toxicity.[1] Characterizing these adducts is paramount for understanding a compound's mechanism of action, metabolism, and safety profile.

This guide provides a comparative analysis of mass spectrometry-based strategies for the identification and characterization of adducts formed by this compound. We will move beyond simple protocol recitation to explore the underlying rationale for methodological choices, offering field-proven insights for researchers navigating this complex analytical landscape. Our focus is on providing robust, self-validating workflows grounded in established scientific principles.

Pillar 1: Foundational Knowledge & Structural Considerations

The structure of this compound presents a unique combination of analytical challenges. The pyridine and pyrazole rings offer sites for protonation, making the molecule amenable to positive-ion electrospray ionization (ESI). The aldehyde group, however, is the primary site of reactivity and the key to adduct formation. The analysis is further complicated by the inherent instability of some adducts (e.g., Schiff bases), which may require stabilization through chemical reduction prior to analysis.[2]

A successful analytical strategy hinges on a deep understanding of the molecule's likely behavior within the mass spectrometer. High-resolution mass spectrometry (HRMS) is not merely an option but a necessity, providing the mass accuracy required to determine elemental compositions for the parent molecule, its metabolites, and its biomolecular adducts.[3][4]

Pillar 2: A Comparative Analysis of Analytical Strategies

Two primary workflows can be employed for the analysis of these adducts: a direct approach targeting the intact or digested adduct, and an indirect approach using chemical derivatization.

cluster_0 Comparative Analytical Workflows cluster_1 Strategy 1: Direct Analysis cluster_2 Strategy 2: Indirect Analysis (Derivatization) start Biological Sample (Protein or DNA with Adduct) p1_1 Optional: Intact Protein Analysis (Top-Down MS) start->p1_1 High-level structural info p1_2 Enzymatic Digestion (e.g., Trypsin) start->p1_2 p2_1 Chemical Release of Aldehyde (if applicable) start->p2_1 Focus on quantification p1_1->p1_2 p1_3 LC-MS/MS of Modified Peptides (Bottom-Up MS) p1_2->p1_3 p1_4 High-Resolution MS/MS for Localization p1_3->p1_4 p2_2 Derivatization Reaction (e.g., with DNPH, Girard's Reagent) p2_1->p2_2 p2_3 LC-MS/MS of Stable Derivative p2_2->p2_3 p2_4 Quantitative Analysis (MRM) p2_3->p2_4

Caption: Comparative workflows for direct vs. indirect analysis of aldehyde adducts.

Strategy 1: Direct Analysis of Modified Peptides (Bottom-Up Proteomics)

This is the gold standard for identifying the precise location of an adduct on a protein. The core principle is to digest the adducted protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Expertise & Experience: The key to success is in the data analysis. The mass of the this compound moiety (minus H₂O, for a Schiff base) is added as a variable modification in the database search software. High-resolution MS/MS is critical to pinpoint the modification site by observing a series of fragment ions (b- and y-ions) that all carry the mass shift.[2]

Advantages:

  • Provides definitive localization of the adduct on a specific amino acid.

  • Enables characterization of the chemical nature of the adduct (e.g., Schiff base vs. reduced Schiff base).

  • Can be integrated into standard proteomics workflows.

Limitations:

  • Can be less sensitive, especially for low-abundance adducts.

  • Requires complex data analysis and specialized software.

  • The stability of the adduct during digestion and ionization can be a concern.

Strategy 2: Indirect Analysis via Chemical Derivatization

When precise localization is less critical than sensitive detection and quantification, an indirect approach using derivatization is superior. This method involves reacting the aldehyde with a tagging reagent to form a stable, easily ionizable derivative.[1][5]

Expertise & Experience: The choice of derivatization reagent is crucial. Reagents like 2,4-dinitrophenylhydrazine (DNPH) or Girard's reagents are classic choices that create derivatives with high proton affinity and characteristic fragmentation patterns, ideal for sensitive detection using Multiple Reaction Monitoring (MRM).[6][7] This approach is particularly powerful for quantifying total levels of the reactive aldehyde in a biological matrix.[8][9]

Advantages:

  • Greatly enhances sensitivity and selectivity.[6]

  • Improves chromatographic retention and peak shape.

  • Creates a stable derivative, simplifying sample handling.

  • Ideal for quantitative assays.

Limitations:

  • Information about the original adducted biomolecule and modification site is lost.

  • Requires additional sample preparation steps.

  • Potential for side reactions or incomplete derivatization.

FeatureDirect Analysis (Bottom-Up)Indirect Analysis (Derivatization)
Primary Goal Adduct localization & structural IDQuantification & sensitive detection
Key Technique HRMS, Tandem MS (MS/MS)Tandem MS (MRM/SRM)
Sensitivity Moderate to LowHigh to Very High
Throughput LowerHigher
Structural Info High (Site-specific)Low (Total aldehyde)
Sample Prep Enzymatic digestionChemical derivatization
Best For Mechanistic studies, binding site IDPK/PD studies, biomarker quantification

Pillar 3: Deciphering Fragmentation - The Molecular Fingerprint

The structural elucidation of an adduct is impossible without a clear understanding of its fragmentation patterns in the gas phase.[4] For a peptide modified by this compound, the resulting MS/MS spectrum will be a composite of cleavages from the peptide backbone and the modifying group itself.

Expected Fragmentation Pathways:

  • Peptide Backbone: The primary fragmentation will occur along the peptide backbone, producing the characteristic b- and y-ion series. The mass shift corresponding to the adduct will be observed on fragments containing the modified amino acid.

  • Pyrazole Ring: Pyrazole rings are known to fragment via the loss of small neutral molecules like HCN or N₂.[10][11] Look for neutral losses of 27 Da or 28 Da from the parent ion or fragment ions containing the adduct.

  • Pyridine Ring: The pyridine ring is relatively stable but can undergo ring cleavage.

  • Linkage Cleavage: The bond between the aldehyde carbon and the amino acid nucleophile can cleave, leading to a fragment ion corresponding to the unmodified peptide and a neutral loss of the pyrazole-pyridine moiety.

Caption: Predicted fragmentation sites on a peptide-adduct of the target molecule.

Pillar 4: Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating quality controls to ensure trustworthy results.

Protocol 1: Bottom-Up LC-HRMS/MS for Adduct Localization

This protocol details the analysis of Human Serum Albumin (HSA) incubated with this compound.

  • Adduct Formation & Stabilization:

    • Incubate HSA (1 mg/mL in PBS, pH 7.4) with the aldehyde (10-fold molar excess) for 4 hours at 37°C.

    • Causality: This mimics physiological conditions.

    • Add sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20 mM and incubate for 1 hour at room temperature to reduce and stabilize the Schiff base adducts.[2]

    • Trustworthiness: Run a control reaction without the aldehyde to identify background modifications.

  • Sample Preparation (Protein Digestion):

    • Denature the protein sample by adding urea to 8 M.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 10 mM for 1 hour at 56°C.

    • Alkylate cysteine residues with iodoacetamide (IAM) at 55 mM for 45 minutes in the dark.

    • Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

    • Quench the reaction by adding formic acid to 1%.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. A 60-minute gradient is a good starting point.

    • Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Orbitrap) in a data-dependent acquisition (DDA) mode.[3][4]

    • MS1 Scan: Scan from m/z 350-1800 with a resolution of 60,000.

    • MS2 Scan: Select the top 10 most intense precursor ions for fragmentation by HCD (Higher-energy C-trap Dissociation). Use a resolution of 15,000.

  • Data Analysis:

    • Search the raw data against the human proteome database using software like MaxQuant, Proteome Discoverer, or similar platforms.

    • Define a variable modification on C, K, H, and N-terminal residues corresponding to the mass of the reduced aldehyde adduct.

    • Manually validate the MS/MS spectra of identified modified peptides to confirm the localization.

Protocol 2: Derivatization with DNPH for Aldehyde Quantification
  • Sample Preparation & Derivatization:

    • To 100 µL of plasma or cell lysate, add 10 µL of an internal standard (e.g., an isotopically labeled aldehyde-DNPH derivative).

    • Add 400 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a new tube.

    • Add 50 µL of DNPH solution (1 mg/mL in acetonitrile with 1% phosphoric acid).

    • Incubate at 50°C for 30 minutes.[6]

    • Trustworthiness: Prepare a calibration curve using known concentrations of the target aldehyde subjected to the same derivatization procedure.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column suitable for small molecule analysis.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion ESI mode.

    • MRM Transitions: Develop and optimize MRM transitions for the DNPH-aldehyde derivative and the internal standard. A characteristic transition often involves the loss of the dinitrophenyl group.[7]

Conclusion and Future Outlook

The analysis of this compound adducts requires a multi-faceted approach tailored to the specific research question. For definitive binding site identification, a direct, bottom-up proteomics workflow using high-resolution mass spectrometry is the method of choice. For sensitive quantification in complex biological matrices, an indirect method employing chemical derivatization offers superior performance.

The future of this field lies in the integration of these approaches. Emerging techniques like data-independent acquisition (DIA) and targeted methods using parallel reaction monitoring (PRM) on high-resolution instruments promise to bridge the gap, offering both sensitive quantification and high-confidence identification in a single run. As our understanding of covalent adductomics grows, these robust and validated mass spectrometric methods will remain the cornerstone of discovery.

References

  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: NCBI URL: [Link]

  • Title: High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry Source: PubMed URL: [Link]

  • Title: Advances in structure elucidation of small molecules using mass spectrometry Source: NCBI URL: [Link]

  • Title: High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers Source: Longdom Publishing URL: [Link]

  • Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: MDPI URL: [Link]

  • Title: Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Source: The Japanese Society for Mass Spectrometry URL: [Link]

  • Title: Fragmentations of pyrazole derivatives 9 Source: ResearchGate URL: [Link]

  • Title: A novel strategy for MALDI-TOF MS analysis of small molecules Source: PubMed URL: [Link]

  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: Semantic Scholar URL: [Link]

  • Title: A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins Source: Aston University URL: [Link]

  • Title: A novel strategy for MALDI-TOF MS analysis of small molecules Source: ACS Publications URL: [Link]

  • Title: Structure Elucidation Source: Clariant Analytical Sciences URL: [Link]

  • Title: Analytical Methods (for Pyridine) Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts Source: PubMed URL: [Link]

  • Title: Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research Source: Technology Networks URL: [Link]

  • Title: LC-MS-based Methods for Characterizing Aldehydes Source: ResearchGate URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed Source: PubMed URL: [Link]

  • Title: Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry Source: Infoscience, EPFL URL: [Link]

  • Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL: [Link]

  • Title: Aldehydes: Structures, Formation, Biological Effects and Analytical Methods Source: Aftab Chemical URL: [Link]

  • Title: Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry Source: ResearchGate URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Why Adduct Choice Matters in Tandem Mass Spectrometry Source: The Analytical Scientist URL: [Link]

Sources

A Comparative Guide to the Crystallography of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde and its Analogs in Metal Complexation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde as a Versatile Ligand

The this compound scaffold presents a compelling case for investigation in coordination chemistry. The juxtaposition of a pyridine nitrogen, a pyrazole nitrogen, and a carbaldehyde oxygen offers a multidentate chelation environment, potentially leading to the formation of stable and structurally diverse metal-organic complexes. The inherent rigidity of the pyrazole ring, combined with the rotational freedom of the pyridine ring, allows for conformational flexibility that can accommodate a variety of metal ion coordination geometries. The aldehyde functional group further provides a handle for post-synthetic modifications, making this ligand an attractive building block for more complex molecular architectures.

X-ray Crystallography Data of a Close Analog: 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

While a crystal structure of a metal complex with the parent ligand is not available, the structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde provides critical insights into the conformational preferences of the core scaffold.[1][2]

In this structure, the pyridyl and pyrazole rings are nearly coplanar, with a dihedral angle of 7.94(3)°.[1][2] This planarity is stabilized by an intramolecular N-H···N hydrogen bond between the amino substituent and the pyridine nitrogen, forming an S(6) motif.[1][2] This observation suggests that in the absence of such an internal hydrogen bond, as in the parent this compound, the dihedral angle between the two rings might be larger, influencing its coordination to a metal center.

Table 1: Key Crystallographic Data for 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde [1][2]

ParameterValue
Chemical FormulaC₁₄H₁₈N₄O
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Pyridyl-Pyrazole)7.94(3)°
Intramolecular Hydrogen BondN-H···N

Comparative Analysis with Alternative Pyrazole-Based Ligands

To understand the potential coordination chemistry of this compound, it is instructive to compare it with other pyrazole-based ligands for which crystal structures of metal complexes are available.

3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides

Complexes of this ligand with copper(II) demonstrate the bidentate N,N-chelation of the pyridin-2-yl-pyrazole moiety.[3] In these structures, the copper atom is coordinated by the pyridine nitrogen and one of the pyrazole nitrogens.[3] The thiocarboxamide group also participates in coordination through its sulfur atom.[3] This suggests that this compound would likely coordinate in a similar bidentate fashion through its pyridyl and pyrazole nitrogen atoms. The carbaldehyde oxygen could then either remain uncoordinated or participate in weaker interactions, potentially leading to higher-order structures.

3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

The ZnCl₂ complex of this ligand showcases a tetrahedral coordination geometry around the zinc center.[4][5] The ligand coordinates through the pyridine nitrogen and the exocyclic amine nitrogen.[4][5] This highlights the versatility of the pyridin-2-yl-pyrazole scaffold, where different substituents can dictate the preferred coordination mode. In the case of this compound, the carbaldehyde group is less basic than an amine and is therefore less likely to be the primary coordination site.

Table 2: Comparison of Coordination Modes in Pyrazole-Based Ligands

LigandMetal IonCoordination ModeKey Structural FeaturesReference
3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamidesCu(II)N(pyridine), N(pyrazole), S(thiocarboxamide)Distorted square pyramidal geometry[3]
3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amineZn(II)N(pyridine), N(amine)Tetrahedral geometry[4][5]
3-methyl-1H-pyrazole-4-carboxylic acidCd(II), Co(II)O(carboxylate), N(pyrazole)Mononuclear and 3D coordination polymers[6]
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde--Forms dimers via C-H···O hydrogen bonds[7]

This comparative analysis suggests that the pyridin-2-yl group is a strong directing group for metal coordination. The specific coordination geometry and the involvement of other functional groups will depend on the metal ion, the counter-ion, and the crystallization conditions.

Experimental Protocols

Synthesis of 3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes

The synthesis of the target ligand scaffold can be achieved via a Vilsmeier-Haack cyclization-formylation of hydrazones.[8][9]

Workflow for Ligand Synthesis

Ligand_Synthesis Acetophenone Acetophenone Derivatives Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone Condensation Hydrazine 2-Hydrazinylpyridine Hydrazine->Hydrazone Pyrazole 3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Hydrazone->Pyrazole Cyclization-Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl₃/DMF) Vilsmeier->Pyrazole Complexation_Crystallization Ligand Ligand Solution Reaction Reaction Mixture Ligand->Reaction Metal_Salt Metal Salt Solution Metal_Salt->Reaction Stoichiometric Addition Crystallization Crystallization Reaction->Crystallization Slow Evaporation, Vapor Diffusion, or Layering Crystals Single Crystals Crystallization->Crystals Xray X-ray Diffraction Crystals->Xray

Sources

Comparing reactivity of 3-pyridin-2-yl vs 3-phenyl pyrazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Reactivity Profiles of 3-Pyridin-2-yl vs. 3-Phenyl Pyrazole Aldehydes

Executive Summary

This guide provides a technical analysis comparing the reactivity of 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (referred to as Py-Pz-CHO ) and 3-phenyl-1H-pyrazole-4-carbaldehyde (referred to as Ph-Pz-CHO ).

While structurally similar, the substitution of the phenyl ring with a pyridine moiety introduces profound electronic and coordinative differences. Py-Pz-CHO functions as a "privileged scaffold" for coordination chemistry due to its ability to form stable N,N-bidentate chelates, whereas Ph-Pz-CHO is predominantly utilized for its steric and hydrophobic properties in medicinal chemistry. Electronically, the electron-deficient pyridine ring enhances the electrophilicity of the aldehyde and the acidity of the pyrazole N-H compared to the phenyl analog.

Electronic & Structural Analysis

The core divergence in reactivity stems from the electronic nature of the C3-substituent.

Feature3-Phenyl (Ph-Pz-CHO) 3-Pyridin-2-yl (Py-Pz-CHO) Reactivity Implication
Electronic Nature

-neutral / weak donor

-deficient (electron withdrawing)
Pyridine withdraws electron density, activating the core.
Aldehyde Electrophilicity ModerateHighPy-Pz-CHO undergoes nucleophilic attack (e.g., Schiff base formation) more rapidly.
Pyrazole N-H Acidity

(standard)

(enhanced)
The pyridyl group stabilizes the conjugate base (pyrazolide) via inductive effects.
Coordination Mode Monodentate (N2 only)Bidentate (N2 + Py-N)Py-Pz-CHO forms stable 5-membered chelate rings with transition metals.
Solubility Lipophilic (good in DCM/Tol)Polar/AmphiphilicPy-Pz-CHO often requires polar solvents (EtOH, DMF) and may exhibit

-

stacking insolubility.
Mechanism of Electronic Activation

The pyridine nitrogen (an electronegative heteroatom) exerts a strong inductive effect (-I) and mesomeric withdrawal on the pyrazole ring. This reduces electron density at the C4 position, making the attached formyl group more susceptible to nucleophilic attack compared to the phenyl analog, where the benzene ring can donate electron density (+M) into the pyrazole system.

Reactivity Profile: Nucleophilic Additions (Schiff Base Formation)

Both aldehydes are standard substrates for condensation reactions with amines (anilines, hydrazines) to form imines (Schiff bases). However, the kinetics and workup differ.

Comparative Workflow
  • Ph-Pz-CHO: Reaction is generally slower; often requires acid catalysis (AcOH) and reflux. Products are typically soluble in organic solvents.

  • Py-Pz-CHO: Reaction is faster due to enhanced electrophilicity. Products often precipitate directly from ethanol due to lower solubility and planar stacking.

Experimental Protocol: General Schiff Base Synthesis

Applicable to both, with notes on workup differences.

  • Stoichiometry: Dissolve Aldehyde (1.0 eq) and Amine (1.0-1.1 eq) in absolute Ethanol (10 mL/mmol).

  • Catalysis: Add glacial Acetic Acid (2-3 drops).

    • Note:Py-Pz-CHO may react without acid for highly nucleophilic amines.

  • Reflux: Heat at

    
     for 2–6 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).
    
    • Ph-Pz-CHO typically requires 4–6 hours.

    • Py-Pz-CHO typically reaches completion in 2–4 hours.

  • Isolation:

    • Method A (Precipitation): Cool to RT. If solid forms (common for Py-Pz-CHO ), filter and wash with cold EtOH.

    • Method B (Extraction): If solution remains clear (common for Ph-Pz-CHO ), remove solvent in vacuo, redissolve in DCM, wash with

      
      , and recrystallize from EtOH/Hexane.
      

Reactivity Profile: Coordination Chemistry

This is the definitive differentiator. Py-Pz-CHO and its derivatives are designed to bind metals; Ph-Pz-CHO derivatives typically do not, unless the amine partner provides the coordination site.

The "Pyridyl-Pyrazole Bite"

The 3-(pyridin-2-yl)pyrazole motif acts as a chelating ligand (NN-donor). Upon deprotonation of the pyrazole N-H, it becomes a monoanionic bidentate ligand, forming neutral complexes with divalent metals (


).

Key Reaction: Complexation with


 or 

.
  • Ph-Pz-CHO: Forms monodentate complexes (unstable or fluxional) or requires cyclometallation (C-H activation) to chelate.

  • Py-Pz-CHO: Spontaneously forms stable 5-membered chelate rings.

Visualization: Chelation vs. Steric Bulk

CoordinationComparison cluster_0 3-Phenyl (Steric/Monodentate) cluster_1 3-Pyridyl (Chelating/Bidentate) Ph_Ligand 3-Phenyl-Pyrazole Metal_Ph Metal Center (M) Ph_Ligand->Metal_Ph Weak Coordination Complex_Ph Unstable/Monodentate Complex Metal_Ph->Complex_Ph Py_Ligand 3-(Pyridin-2-yl)-Pyrazole Metal_Py Metal Center (M) Py_Ligand->Metal_Py Pyridine N (Donor 1) Py_Ligand->Metal_Py Pyrazole N (Donor 2) Complex_Py Stable 5-Membered Chelate Ring Metal_Py->Complex_Py Chelation Effect

Figure 1: Comparison of coordination modes. The Pyridyl analog (right) forms a stable chelate, while the Phenyl analog (left) interacts weakly.

Experimental Protocol: Metal Complexation (Py-Pz Specific)

Objective: Synthesis of a Palladium(II) complex using a Schiff base derived from Py-Pz-CHO . Note: This protocol fails or requires modification (C-H activation conditions) for Ph-Pz-CHO.

  • Ligand Preparation: Synthesize the Schiff base of Py-Pz-CHO (as per Section 3).

  • Metal Source: Dissolve

    
     (1.0 eq) in dry Dichloromethane (DCM).
    
  • Complexation: Add the Ligand (1.0 eq) dissolved in minimal DCM/MeOH.

  • Reaction: Stir at Room Temperature for 3–12 hours.

    • Observation: A color change (typically yellow to orange/red) indicates coordination.

  • Workup:

    • Concentrate the solution to ~2 mL.

    • Add Diethyl Ether or Hexane to precipitate the complex.

    • Filter and dry.[1]

  • Validation:

    • 1H NMR: Look for downfield shifts in the pyridine protons (specifically the proton adjacent to the nitrogen) due to deshielding upon metal binding.

    • IR: Shift in

      
       stretch (typically 
      
      
      
      ).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for these two molecules starting from the Vilsmeier-Haack synthesis.

ReactivityPathways Hydrazone Acetophenone Hydrazone (Precursor) VH_Reagent Vilsmeier-Haack (POCl3/DMF) Hydrazone->VH_Reagent Ph_Aldehyde 3-Phenyl-Pyrazole-CHO (Ph-Pz-CHO) VH_Reagent->Ph_Aldehyde R = Phenyl Py_Aldehyde 3-Pyridyl-Pyrazole-CHO (Py-Pz-CHO) VH_Reagent->Py_Aldehyde R = 2-Pyridyl Schiff_Base Condensation (Amines) Schiff Base Formation Ph_Aldehyde->Schiff_Base Py_Aldehyde->Schiff_Base Faster Rate Ph_Imine Phenyl-Imine (Medicinal Scaffold) Schiff_Base->Ph_Imine From Ph-Pz Py_Imine Pyridyl-Imine (Pincer Ligand) Schiff_Base->Py_Imine From Py-Pz Metal_Complex Metal Complexation (Pd, Zn, Ru) Ph_Imine->Metal_Complex No Reaction (Usually) Py_Imine->Metal_Complex Spontaneous Chelation

Figure 2: Divergent reactivity pathways. Note the exclusive pathway for spontaneous metal chelation available to the Pyridyl analog.

References

  • Synthesis via Vilsmeier-Haack

    • Mohamed, A. H., et al. "Synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack cyclization." Molecules, 2022.[2][3][4]

  • Coordination Chemistry (Pyridyl-Pyrazole)

    • Muller, A., et al. "3-(2-Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers." Materials, 2022.[2][3][4]

  • Schiff Base Reactivity

    • Bekhit, A. A., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." European Journal of Medicinal Chemistry, 2011.

  • Palladium Catalysis & Ligand Design

    • Bayer, E. "Variable coordination behaviour of pyrazole-containing N,P ligands towards palladium(II)." Dalton Transactions, 2007.

  • Electronic Effects in Pyrazoles

    • Emrunal, K., et al. "Chemistry and biomedical relevance of pyrazole derivatives."[3] Results in Chemistry, 2022.

Sources

A Comparative Guide to Elemental Analysis Standards for Pyridine-Pyrazole Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pyridine-Pyrazole Carbaldehyde Analysis

Pyridine-pyrazole carbaldehyde and its derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules in medicinal chemistry and materials science.[1] Their utility as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities necessitates a rigorous and accurate assessment of their elemental composition and purity.[2] The presence of even minute impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications, making robust analytical standards paramount.[3]

This guide provides an in-depth comparison of the primary analytical techniques for the elemental and purity analysis of pyridine-pyrazole carbaldehyde. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure the trustworthiness of your analytical outcomes.

Core Analytical Techniques: A Comparative Overview

The comprehensive characterization of pyridine-pyrazole carbaldehyde relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective application ensures a holistic understanding of the compound's identity and purity.

Elemental Analysis (CHN/S)

Combustion analysis, commonly known as CHN (Carbon, Hydrogen, Nitrogen) analysis, is the foundational technique for determining the elemental composition of an organic compound. It provides a direct measure of the mass percentages of C, H, and N, which can be compared against the theoretical values calculated from the molecular formula.

Principle of Operation: A small, precisely weighed amount of the sample undergoes complete combustion in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, typically a thermal conductivity detector (TCD).

Causality in Experimental Choices: Heterocyclic nitrogen compounds, such as pyridine-pyrazole carbaldehyde, have historically been challenging to combust completely.[4] Modern elemental analyzers, like the PerkinElmer 2400 CHN Elemental Analyzer, employ more vigorous oxidation conditions to ensure the complete conversion of the sample to its gaseous oxides.[4]

Expected Performance: For a well-characterized compound, the experimentally determined values should be within ±0.4% of the theoretical values.[5]

Table 1: Representative Elemental Analysis Data for Pyrazole Derivatives

CompoundMolecular FormulaAnalysisCalculated (%)Found (%)Deviation (%)
Ligand (L1) [6]C₂₂H₁₈N₄OC74.5674.42-0.14
H5.124.96-0.16
N15.8115.78-0.03
Compound 5a [7]C₉H₁₀N₆C53.4653.62+0.16
H4.984.71-0.27
N41.5641.80+0.24
Compound 6j [8]C₂₁H₁₉N₅OSC64.4764.65+0.18
H4.924.96+0.04
N17.9817.81-0.17

Note: The data presented is for structurally related pyrazole derivatives to illustrate typical accuracy.

Chromatographic Methods: HPLC and GC

Chromatographic techniques are indispensable for separating the primary compound from any impurities, providing a detailed impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common chromatographic method for non-volatile and thermally labile compounds like pyridine-pyrazole carbaldehyde.[9]

Principle of Operation: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is typically used for quantification.

Causality in Experimental Choices: A reverse-phase C18 column is generally the first choice for compounds of intermediate polarity.[10] The mobile phase often consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acid modifier (e.g., formic or trifluoroacetic acid) to ensure sharp, symmetrical peaks by protonating the nitrogen atoms in the pyridine ring.[4]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For pyridine-pyrazole carbaldehyde, derivatization is often necessary to increase its volatility.[11]

Principle of Operation: A gaseous mobile phase (carrier gas) transports the vaporized sample through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Mass spectrometry (MS) is a common detector, providing both quantification and structural information.[12]

Causality in Experimental Choices: Derivatization with agents like O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) can convert the aldehyde group into a more volatile oxime, making it amenable to GC analysis.[13]

Table 2: Comparative Performance of HPLC and GC-MS for Pyridine-Pyrazole Derivatives

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between liquid mobile and solid stationary phases.[14]Separation of volatile compounds in the gas phase, followed by mass-based detection.[12]
Applicability Well-suited for non-volatile and thermally labile compounds.[9]Requires analyte to be volatile and thermally stable; derivatization is often necessary.[11]
Linearity (R²) ≥ 0.999[10]≥ 0.995[12]
Accuracy (% Recovery) 98.0% to 102.0%[10]95.0% to 105.0%[12]
Precision (% RSD) ≤ 2.0%[10]≤ 5.0%[12]
Limit of Detection (LOD) ~0.04 µg/mL[15]~0.1 ppm (with derivatization)[12]
Limit of Quantification (LOQ) ~0.13 µg/mL[15]~0.5 ppm (with derivatization)[12]

Note: The data presented is representative of validated methods for related pyridine and pyrazole compounds and may vary depending on the specific analytical conditions.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds.

Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[6]

Causality in Experimental Choices: The selection of a suitable internal standard is critical. It must be stable, of high purity, and have signals that do not overlap with any signals from the analyte. Maleic anhydride or dimethyl sulfone are common choices. The experiment must be set up with a long relaxation delay to ensure complete relaxation of all protons, which is essential for accurate integration.

Spectroscopic Methods for Structural Confirmation

While not quantitative for purity in the same way as the methods above, spectroscopic techniques are essential for confirming the identity and structure of the main component, which is a prerequisite for accurate elemental and purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D): Provides detailed information about the chemical structure, connectivity, and environment of atoms in the molecule.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[16]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[16]

Experimental Protocols

The following protocols are provided as a starting point and should be validated for your specific application and instrumentation.

Protocol 1: Elemental (CHN) Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the dried pyridine-pyrazole carbaldehyde sample into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer (e.g., PerkinElmer 2400 or similar).

  • Combustion: The sample is combusted at a high temperature (typically ~950-1000°C) in a pure oxygen environment.

  • Reduction and Separation: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and then separated using a chromatographic column.

  • Detection: The amounts of CO₂, H₂O, and N₂ are quantified using a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of C, H, and N in the original sample. Compare these values to the theoretical percentages calculated from the molecular formula. For 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (C₉H₇N₃O), the theoretical values are: C, 62.42%; H, 4.07%; N, 24.27%.

Protocol 2: Purity Determination by HPLC
  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid). The exact gradient or isocratic ratio should be optimized. A starting point could be a gradient from 20% to 80% acetonitrile over 15 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound; likely to be in the 254-280 nm range.

  • Standard Preparation: Prepare a stock solution of a well-characterized reference standard of pyridine-pyrazole carbaldehyde in the mobile phase. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and sample. The purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by quantifying against the calibration curve.

Protocol 3: Purity Determination by qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the pyridine-pyrazole carbaldehyde sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualization of Analytical Workflows

Analytical Workflow for Purity and Elemental Analysis

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution CHN_Analysis CHN Analysis Dissolution->CHN_Analysis HPLC_Analysis HPLC Analysis Dissolution->HPLC_Analysis qNMR_Analysis qNMR Analysis Dissolution->qNMR_Analysis Spectroscopy Spectroscopy (NMR, MS, IR) Dissolution->Spectroscopy Elemental_Composition Elemental Composition (%C, %H, %N) CHN_Analysis->Elemental_Composition Purity_Profile Purity & Impurity Profile HPLC_Analysis->Purity_Profile Absolute_Purity Absolute Purity Assay qNMR_Analysis->Absolute_Purity Structural_Confirmation Structural Confirmation Spectroscopy->Structural_Confirmation Final_Report Certificate of Analysis Elemental_Composition->Final_Report Purity_Profile->Final_Report Absolute_Purity->Final_Report Structural_Confirmation->Final_Report

Caption: Workflow for the comprehensive analysis of pyridine-pyrazole carbaldehyde.

Relationship Between Analytical Standards

Standards_Hierarchy Primary_Standard Primary Standard (e.g., NIST SRM) CRM Certified Reference Material (CRM) (e.g., from USP, Ph. Eur.) Primary_Standard->CRM Traceability In_House_Standard In-House Primary Standard (Thoroughly Characterized) CRM->In_House_Standard Qualification Working_Standard Working Standard (For Routine Analysis) In_House_Standard->Working_Standard Calibration Sample Pyridine-Pyrazole Carbaldehyde Sample Working_Standard->Sample Quantification

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde and Related Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of the electronic properties of novel heterocyclic compounds is paramount. This guide provides a detailed analysis of the anticipated UV-Vis absorption spectrum of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde, a molecule of significant interest due to its potential applications stemming from the unique combination of pyridine and pyrazole moieties.[1][2] Given the limited direct experimental data on this specific compound in publicly accessible literature, this guide establishes a robust comparative framework. We will dissect the electronic characteristics of its core structural components and closely related analogues to build a predictive understanding of its spectral behavior.

The guide will delve into the causality behind experimental choices for UV-Vis spectroscopy and present a standardized protocol for analysis. By comparing the spectra of 1H-pyrazole-4-carbaldehyde, 2-pyridinecarboxaldehyde, and 3-(2-pyridyl)pyrazole, we will elucidate the expected absorption features of the target molecule, including the influence of solvent polarity on π-π* and n-π* transitions.

Theoretical Framework: Understanding the Chromophore System

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from a ground state to an excited state. In this compound, the chromophore—the part of the molecule responsible for light absorption—is a conjugated system composed of the pyridine ring, the pyrazole ring, and the carbaldehyde group. The absorption peaks are influenced by the extent of this conjugation and the presence of heteroatoms with non-bonding electrons.[3]

The combination of these three components is expected to result in a complex spectrum with multiple absorption bands, likely at longer wavelengths (a bathochromic or red shift) compared to the individual components, due to the extended π-conjugated system.[3]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure reliable and reproducible data, a standardized experimental protocol is essential. The following section details a self-validating methodology for obtaining the UV-Vis absorption spectrum of a heterocyclic aldehyde like this compound.

Materials and Instrumentation
  • Analyte: this compound (or analogue)

  • Solvents: Spectroscopic grade ethanol, acetonitrile, and cyclohexane.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of the analyte in the chosen solvent at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units). A typical starting concentration for measurement is in the range of 10⁻⁵ to 10⁻⁶ M.[4]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-600 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Run a baseline correction with the blank to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for each observed peak.

    • If the molar concentration is accurately known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution (10⁻³ M) dilutions Prepare Dilutions (10⁻⁵ - 10⁻⁶ M) stock->dilutions blank Run Baseline Correction (Blank Solvent) dilutions->blank measure Measure Sample Spectrum blank->measure identify_lambda Identify λmax measure->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Comparative Spectral Analysis

To predict the spectrum of this compound, we will examine the UV-Vis absorption data of its constituent fragments and related molecules.

Component Fragments and Analogues
  • 1H-Pyrazole: The parent pyrazole ring exhibits a primary absorption band around 210 nm in the UV region, corresponding to a π-π* transition.[5]

  • 2-Pyridinecarboxaldehyde: This molecule shows more complex absorption due to the presence of both the pyridine ring and the aldehyde group. It typically displays absorption bands corresponding to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl group. The NIST Chemistry WebBook indicates UV absorption for 2-Pyridinecarboxaldehyde, though specific λmax values in different solvents are best obtained from experimental literature.[6][7] The n-π* transition is typically weaker and appears at a longer wavelength than the π-π* transitions.

  • 3-(2-pyridyl)pyrazole: For 3-(2-pyridyl)pyrazole, two characteristic absorption regions are reported: a K-band (around 210-265 nm) and a B-band (285-350 nm), both corresponding to π-π* transitions of the coupled aromatic system.[8]

Predicted Spectrum of this compound

By combining these structural motifs, we can anticipate the following for the target molecule:

  • π-π Transitions:* The extended conjugation across the pyridyl, pyrazole, and formyl groups will likely cause a significant bathochromic shift of the main π-π* absorption bands compared to the individual components. We can expect strong absorption in the 280-350 nm range, and possibly extending to longer wavelengths.

  • n-π Transitions:* A weaker absorption band corresponding to the n-π* transition of the carbaldehyde's carbonyl group is expected at a longer wavelength, potentially overlapping with the π-π* bands. The presence of the nitrogen atoms in the rings also introduces n-π* transitions.

The Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly impact the position of UV-Vis absorption bands.[9][10][11]

  • π-π Transitions:* For π-π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.[9]

  • n-π Transitions:* Conversely, n-π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity.[12] The non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents (like ethanol), which increases the energy required for the n-π* transition.[12]

Therefore, when analyzing this compound, one would expect the π-π* bands to shift to slightly longer wavelengths when moving from a non-polar solvent like cyclohexane to a polar protic solvent like ethanol. In contrast, the n-π* band would be expected to shift to shorter wavelengths.

Comparative Data Summary

The following table summarizes the reported UV-Vis absorption maxima for key comparator compounds. This data provides a baseline for predicting the spectral properties of this compound.

Compoundλmax (nm)SolventTransition TypeReference
1H-Pyrazole~210Not Specifiedπ-π[5]
3-(2-pyridyl)pyrazole210-265, 285-350Acetonitrileπ-π[8]
1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene~250, ~280Variousπ-π[4]
Pyridine (for comparison)320-380Hexanen-π[12]

Conclusion

While a direct experimental UV-Vis spectrum for this compound is not presented here, a robust, predictive analysis is possible through a comparative study of its structural components and related heterocyclic systems. It is anticipated that the molecule will exhibit strong π-π* absorption bands in the 280-350 nm region, with a weaker n-π* band at longer wavelengths. The exact positions of these bands will be sensitive to solvent polarity, a phenomenon that can be exploited to differentiate between transition types. The provided experimental protocol offers a standardized approach for researchers to obtain high-quality spectral data for this and similar compounds, enabling further exploration of their photophysical properties for applications in medicinal chemistry and materials science.

References

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. [Link]

  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(9), 4120-4129. [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (2020). PubMed. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). (2022). MDPI. [Link]

  • Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde 1a–e.... (n.d.). ResearchGate. [Link]

  • 2-Pyridinecarboxaldehyde. (n.d.). PubChem. [Link]

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026). MDPI. [Link]

  • Spectral Study of 1,4-bis(3-(2-pyridyl)pyrazol-1- ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and Binary Solvents and Spectrophotometric Determination of the Dissociation Constant (pKb). (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Spectral-Study-of-1%2C4-bis(3-(2-pyridyl)pyrazol-1-(PPB)%3A-Al-Hamdani-Shanshal/02005a76101c592c300062a74c7e2b1442159046]([Link]

  • Effect of Solvent. (2023). Chemistry LibreTexts. [Link]

  • 2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. [Link]

  • 2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. [Link]

  • Derivatives of 3-(2-pyridyl)pyrazolate reported in the literature,... (n.d.). ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc. [Link]

  • UV-vis absorption spectra of 2 in pyridine at varying concentrations:... (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). ResearchGate. [Link]

  • 1H-Pyrazole. (n.d.). NIST WebBook. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2014). KoreaScience. [Link]

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC. [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). MDPI. [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2011). MDPI. [Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. (2024). PMC. [Link]

  • Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. (2020). IJISET. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. (n.d.). SpectraBase. [Link]

  • UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. (n.d.). Academia.edu. [Link]

  • Tuning the architectures and luminescence properties of Cu(i) compounds of phenyl and carboranyl pyrazoles. (2021). Royal Society of Chemistry. [Link]

  • Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). KTU ePubl. [Link]

Sources

Comparative Guide: Structural Elucidation of Regioisomeric Substituted Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Isomer Crisis"

In the development of pyrazole-based pharmacophores (e.g., Celecoxib, Rimonabant), the precise position of substituents—specifically the distinction between 1,3- and 1,5-disubstituted isomers—is critical for biological activity.

A common synthetic route involves the Vilsmeier-Haack formylation of hydrazones or direct alkylation of pyrazoles. These reactions are rarely 100% regioselective. The resulting isomers often possess nearly identical


 values and melting points, making standard 1D 

H NMR insufficient for conclusive assignment.

This guide provides a self-validating structural elucidation workflow , prioritizing 2D NMR techniques (NOESY/ROESY and


H-

N HMBC) over destructive chemical derivatization or slow X-ray crystallography.

Comparative Analysis of Validation Methods

The following table objectively compares the available methodologies for distinguishing pyrazole regioisomers.

FeatureMethod A: 1D

H NMR
Method B: 2D NOESY (Recommended) Method C:

H-

N HMBC
Method D: X-Ray Crystallography
Principle Chemical Shift (

) Analysis
Through-Space Dipolar CouplingLong-range Heteronuclear CouplingElectron Density Diffraction
Confidence Low (Ambiguous)High (Definitive) Very HighAbsolute
Sample Req. < 1 mg5–10 mg20–50 mg (Natural Abundance)Single Crystal Required
Time 5 mins1–4 hours8–12 hoursDays to Weeks
Cost LowLowMediumHigh
Destructive? NoNoNoNo (but crystal prep is hard)
Limitation Solvent dependent shifts; overlap.Requires mixing time optimization.Requires high concentration or cryoprobe.Crystal growth failure.

The Scientific Mechanism: Why NOE is the Gold Standard

The distinction relies on the Nuclear Overhauser Effect (NOE) , which detects protons within close spatial proximity (< 5 Å), regardless of the number of bonds separating them.

Case Study: 1-Methyl-Phenyl-Pyrazole-4-Carbaldehyde

Consider distinguishing Isomer A (1-Methyl-5-Phenyl) from Isomer B (1-Methyl-3-Phenyl) .

  • Isomer A (1,5-substituted): The

    
    -Methyl group is sterically crowded against the C5-Phenyl ring.
    
    • Observation: Strong NOE correlation between

      
      -CH
      
      
      
      protons and the ortho-protons of the Phenyl ring.
  • Isomer B (1,3-substituted): The

    
    -Methyl group is distant from the C3-Phenyl ring.
    
    • Observation:NO NOE between

      
      -CH
      
      
      
      and Phenyl. Instead, a potential NOE is observed between
      
      
      -CH
      
      
      and the C5-H (if C5 is unsubstituted).

Experimental Protocols

Protocol 4.1: Synthesis via Vilsmeier-Haack (Context)

To generate the substrate for validation.

  • Reagents: Acetophenone hydrazone (1.0 eq), POCl

    
     (3.0 eq), DMF (5.0 eq).
    
  • Procedure: Add POCl

    
     dropwise to DMF at 0°C to form the Vilsmeier reagent. Add hydrazone.[1] Heat to 60–80°C for 4 hours.
    
  • Workup: Quench with ice water; neutralize with NaHCO

    
    . Extract with EtOAc.
    
  • Result: A mixture of 1,3- and 1,5-isomers is common if the hydrazone geometry is not controlled.

Protocol 4.2: The Self-Validating NMR Workflow

Execute this strictly to ensure data integrity.

Step 1: Sample Preparation (System Suitability)

  • Solvent: Dissolve 10 mg of isolated product in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It prevents aggregation better than CDCl

      
       and sharpens exchangeable protons.
      
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (Bruker/Varian Standard)

  • Experiment: 2D

    
    H-
    
    
    
    H NOESY (Phase Sensitive).
  • Mixing Time (

    
    ):  Set to 500 ms .
    
    • Reasoning: Too short (<200ms) misses weak signals; too long (>800ms) causes spin diffusion (false positives).

  • Relaxation Delay (

    
    ):  2.0 seconds.
    
  • Scans (

    
    ):  Minimum 16 scans per increment (total time ~2 hrs).
    

Step 3: Data Processing & Logic Check

  • Phase the spectrum to ensure diagonal peaks are negative (or positive) and cross-peaks are opposite phase (depending on pulse sequence, e.g., NOESYPHPR).

  • The "Anchor" Signal: Locate the sharp singlet of the

    
    -Methyl group (~3.8–4.0 ppm).
    
  • The "Target" Signal: Locate the aromatic multiplets of the Phenyl group (~7.3–7.6 ppm).

  • Validation Rule:

    • Cross-peak present?

      
      1,5-Isomer .
      
    • Cross-peak absent?

      
       Check for NOE to C5-H (singlet ~8.0–8.5 ppm). If yes 
      
      
      
      1,3-Isomer .

Visualizing the Logic

Diagram 1: Synthetic Pathway & Isomer Generation

This diagram illustrates the Vilsmeier-Haack pathway and the point of divergence.

VilsmeierReaction Hydrazone Acetophenone Hydrazone Intermediate Chloroiminium Intermediate Hydrazone->Intermediate + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Cyclization Cyclization Intermediate->Cyclization Heat Isomer13 1,3-Diphenyl Isomer (Minor) Cyclization->Isomer13 Steric Control Isomer15 1,5-Diphenyl Isomer (Major) Cyclization->Isomer15 Electronic Control

Caption: The Vilsmeier-Haack formylation of hydrazones typically yields a mixture of regioisomers driven by steric vs. electronic factors.

Diagram 2: The Validation Decision Tree

This workflow dictates the logical steps to assign the structure definitively.

ValidationWorkflow Sample Isolated Isomer (>95% Purity) NMR_1D 1D 1H NMR (DMSO-d6) Sample->NMR_1D Locate_NMe Locate N-Me Singlet (~3.8 ppm) NMR_1D->Locate_NMe NOESY Run 2D NOESY (Mix time: 500ms) Locate_NMe->NOESY Decision Check Cross-peaks (N-Me vs Phenyl) NOESY->Decision Res_15 CONFIRMED: 1,5-Isomer Decision->Res_15 Strong NOE (N-Me <-> Ph-ortho) Res_13 CONFIRMED: 1,3-Isomer Decision->Res_13 NO NOE to Ph (NOE to H5)

Caption: Logical workflow for distinguishing pyrazole isomers using NOESY correlations.

Advanced Validation: H- N HMBC

If NOESY is inconclusive (e.g., due to peak overlap),


H-

N HMBC
is the ultimate solution.
  • N1 (Pyrrole-like): Typically shielded (-160 to -170 ppm).

  • N2 (Pyridine-like): Typically deshielded (-60 to -120 ppm).

  • The Test:

    • In the 1,5-isomer , the

      
      -Methyl protons will show a strong 3-bond correlation (
      
      
      
      ) to the C5 carbon (which bears the Phenyl).[2]
    • In the 1,3-isomer , the

      
      -Methyl protons couple to C5 (which is likely a CH or C-H), while the Phenyl is on C3, too far for 
      
      
      
      -Me coupling.

References

  • Vilsmeier, A. & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3] Berichte der deutschen chemischen Gesellschaft.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE Experiments).

  • López-Tarifa, P., et al. (2012).[4] 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Magnetic Resonance in Chemistry.[1][4][5][6][7]

  • Popov, A. V., et al. (2019).[8] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.[8]

  • Senior, A. (2023). NOESY: Cross-Correlation Through Space. UCSB NMR Facility Guide.

Sources

Safety Operating Guide

3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Discovery Teams[1]

Executive Summary & Chemical Risk Profile

From the Desk of the Senior Application Scientist: Effective disposal of This compound requires more than just tossing it into a waste bin.[1] This molecule combines a reactive aldehyde functionality with two nitrogen-rich heterocyclic rings (pyridine and pyrazole).[1]

From a waste management perspective, this structure presents three distinct challenges:

  • Aldehyde Reactivity: Prone to autoxidation to the corresponding carboxylic acid upon air exposure, and potential polymerization in the presence of strong bases.[1]

  • Nitrogen Content: High nitrogen content implies the potential for NOx generation during incineration, requiring specific combustion parameters.[1]

  • Chelation Potential: The pyridine-pyrazole motif is a bidentate ligand; waste solutions containing transition metals must be segregated to prevent the formation of highly stable, potentially toxic metal complexes.[1]

Hazard Classification (GHS / OSHA):

  • Health: Skin Irritant (H315), Eye Irritant (H319), Potential Sensitizer (Aldehyde moiety).[1]

  • Physical: Combustible Solid.[1]

  • Reactivity: Air-sensitive (Aldehyde oxidation).[1]

Pre-Disposal Segregation & Compatibility

Before disposal, you must classify the state of the material. Is it a pure solid, a reaction mixture, or a contaminated solvent?

CRITICAL COMPATIBILITY MATRIX

Chemical ClassCompatibility StatusRisk / Rationale
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Fire/Explosion Risk. Aldehydes are reducing agents; reaction is exothermic.[1]
Strong Bases (NaOH, KOH, Amines)INCOMPATIBLE Polymerization Risk. Aldehydes undergo aldol condensation/polymerization in basic media.[1]
Transition Metals (Cu, Fe, Zn salts)SEGREGATE Complexation. Forms stable complexes that may complicate waste stream treatment.[1]
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Safe for solution, but dictates "Halogenated Waste" stream selection.[1]
Combustible Organics (Acetone, Ethyl Acetate)COMPATIBLE Safe for solution; dictates "Non-Halogenated Waste" stream.[1]

Operational Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Best Practice: High-temperature incineration is the only validated method for complete destruction of the heterocyclic rings.[1]

  • Containerization: Place the solid material in a sealable polyethylene or glass container.[1]

  • Labeling: Label as "Hazardous Waste - Solid Organic - Toxic." Explicitly list the chemical name.[1]

  • Secondary Containment: Place the primary container inside a clear plastic bag (double-bagging) to prevent dust contamination of the outer drum.

  • Disposal Path: Route to Incineration (Fuel Blending) via your facility's hazardous waste contractor.[1]

Scenario B: Disposal of Reaction Mixtures/Solutions

Best Practice: Segregation based on solvent type.[1]

WasteDecisionTree Start Start: Liquid Waste Containing This compound SolventCheck Identify Primary Solvent Start->SolventCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo Chlorinated NonHalo Non-Halogenated Solvent? (MeOH, EtOAc, DMF) SolventCheck->NonHalo Flammable Aqueous Aqueous Stream? SolventCheck->Aqueous Water Based BinHalo BIN A: Halogenated Organic Waste (Do NOT mix with acids) Halo->BinHalo BinNonHalo BIN B: Non-Halogenated Organic Waste (High BTU Fuel Blending) NonHalo->BinNonHalo pHCheck Check pH Aqueous->pHCheck Neutralize Adjust to pH 6-8 pHCheck->Neutralize pH <5 or >9 Sewer STOP: Do NOT Sewer. Collect as Aqueous Hazardous Waste pHCheck->Sewer pH 6-8 Neutralize->Sewer

Figure 1: Waste Stream Decision Logic.[1] Note that even aqueous streams containing this heterocycle should generally be collected for off-site treatment rather than sewered, due to potential aquatic toxicity of pyridine derivatives.

Emergency Spill Response & Deactivation

In the event of a spill, mechanical collection is preferred. However, if chemical deactivation is required (e.g., to reduce aldehyde vapor pressure or neutralize reactivity), follow this "In-Situ Oxidation" protocol.

The Chemistry: We utilize a mild oxidant or bisulfite adduct formation to convert the reactive aldehyde into a water-soluble, less volatile species.

Protocol:

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).

  • Cover: Cover the spill with Sodium Bisulfite (NaHSO₃) powder.[1]

    • Mechanism:[1][2][3] Forms a bisulfite adduct with the aldehyde, rendering it non-volatile and water-soluble.

  • Clean: Add a small amount of water to form a slurry, then wipe up with absorbent pads.[1]

  • Disposal: Place used pads/slurry into a bag labeled "Aldehyde Debris - Hazardous."[1]

SpillResponse Spill Spill Incident Detected Assess Assess Volume & State Spill->Assess SmallSolid Small Solid Spill (<10g) Assess->SmallSolid LiquidSpill Liquid/Solution Spill Assess->LiquidSpill Sweep Dry Sweep / Scoop Avoid Dust Generation SmallSolid->Sweep Absorb Apply Absorbent (Vermiculite or Bisulfite) LiquidSpill->Absorb Bag Double Bag & Label Sweep->Bag Absorb->Bag EHS Contact EHS for Pickup Bag->EHS

Figure 2: Emergency Spill Response Workflow. Prioritize containment and avoid dust generation for solids.

Regulatory & Compliance Notes

  • RCRA Status (USA): While this compound is not explicitly listed on the P-list or U-list, pyridine derivatives often trigger D001 (Ignitability) or D003 (Reactivity) characteristics depending on the solvent matrix.[1] Always characterize waste as hazardous unless proven otherwise.[1]

  • Drain Disposal: Strictly Prohibited. Pyridine derivatives are known aquatic toxins and can disrupt municipal water treatment bacteria.[1]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261.[1][4] Link

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[1][5][6] 29 CFR 1910.1450.[1][5][6] Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Link

  • PubChem. Pyridine-2-carbaldehyde Compound Summary (Structural Analog). National Library of Medicine.[1] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.